4-Iodo-2-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRDNPXYNJQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194175 | |
| Record name | 4-Iodo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41252-97-5 | |
| Record name | 4-Iodo-2-nitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41252-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041252975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODO-2-NITROTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZT8U6W83D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Iodo-2-nitrotoluene synthesis from p-toluidine
An In-depth Technical Guide to the Synthesis of 4-Iodo-2-nitrotoluene from p-Toluidine
This technical guide provides a comprehensive overview of the synthetic route for producing this compound, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis commences with the readily available starting material, p-toluidine, and proceeds through a multi-step sequence involving protection of the amino group, nitration, deprotection, and a Sandmeyer-type reaction for the introduction of iodine.
This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It offers detailed experimental protocols, quantitative data presented in clear tabular formats, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from p-toluidine is a four-step process designed to control the regioselectivity of the substitution on the aromatic ring. The amino group of p-toluidine is a strongly activating, ortho-, para-directing group. Direct nitration would be difficult to control and could lead to oxidation of the starting material. Therefore, the amino group is first protected as an acetamide. This moderation of the activating effect allows for a more controlled nitration. The acetyl group is then removed to regenerate the amino group, which is subsequently converted to a diazonium salt. Finally, the diazonium group is replaced by iodine via a Sandmeyer-type reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and expected yields.
Table 1: Acetylation of p-Toluidine
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| p-Toluidine | 107.15 | 1.0 | User-defined |
| Acetic Anhydride | 102.09 | 1.1 - 1.5 | Calculated |
| Glacial Acetic Acid | 60.05 | Solvent | Sufficient volume |
| Reaction Conditions | |||
| Temperature | Reflux | ||
| Time | 30 minutes - 1 hour | ||
| Product | |||
| N-acetyl-p-toluidine | 149.19 | - | ~90-95% Yield |
Table 2: Nitration of N-acetyl-p-toluidine
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| N-acetyl-p-toluidine | 149.19 | 1.0 | From previous step |
| Nitric Acid (70%) | 63.01 | 1.05 | Calculated |
| Sulfuric Acid (conc.) | 98.08 | Co-solvent/Catalyst | Sufficient volume |
| Reaction Conditions | |||
| Temperature | 0 - 10 °C | ||
| Time | 1 - 2 hours | ||
| Product | |||
| N-acetyl-2-nitro-p-toluidine | 194.18 | - | ~75-85% Yield |
Table 3: Hydrolysis of N-acetyl-2-nitro-p-toluidine
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| N-acetyl-2-nitro-p-toluidine | 194.18 | 1.0 | From previous step |
| Sulfuric Acid (70%) | 98.08 | Acid/Catalyst | Sufficient volume |
| Water | 18.02 | Solvent | Sufficient volume |
| Reaction Conditions | |||
| Temperature | Reflux | ||
| Time | 1 - 2 hours | ||
| Product | |||
| 2-Nitro-p-toluidine | 152.15 | - | ~90-95% Yield |
Table 4: Diazotization and Iodination of 2-Nitro-p-toluidine
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 2-Nitro-p-toluidine | 152.15 | 1.0 | From previous step |
| Sulfuric Acid (conc.) | 98.08 | 2.8 | Calculated |
| Sodium Nitrite | 69.00 | 1.2 | Calculated |
| Potassium Iodide | 166.00 | 4.0 | Calculated |
| Reaction Conditions | |||
| Diazotization Temperature | 0 - 5 °C | ||
| Iodination Temperature | Room Temperature | ||
| Time | 3.5 hours | ||
| Product | |||
| This compound | 263.04 | - | ~70% Yield[1] |
Experimental Protocols
Step 1: Acetylation of p-Toluidine to N-acetyl-p-toluidine
-
In a round-bottom flask equipped with a reflux condenser, add p-toluidine and glacial acetic acid.
-
Slowly add acetic anhydride to the stirred solution. An exothermic reaction will occur.
-
Heat the mixture to reflux and maintain for 30 minutes to 1 hour.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated white solid of N-acetyl-p-toluidine by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
Step 2: Nitration of N-acetyl-p-toluidine to N-acetyl-2-nitro-p-toluidine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, suspend N-acetyl-p-toluidine in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C.[2]
-
After the addition is complete, continue stirring the mixture at a low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the yellow solid, wash it thoroughly with cold water to remove any residual acid, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 3: Hydrolysis of N-acetyl-2-nitro-p-toluidine to 2-Nitro-p-toluidine
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In a round-bottom flask fitted with a reflux condenser, place the N-acetyl-2-nitro-p-toluidine obtained from the previous step.
-
Add a solution of 70% aqueous sulfuric acid.
-
Heat the mixture to reflux for 1-2 hours. Monitor the hydrolysis by TLC until the starting material is no longer present.[2]
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a base, such as a sodium hydroxide solution, to precipitate the 2-nitro-p-toluidine product.
-
Filter the resulting solid, wash it with water, and dry.
Step 4: Diazotization and Iodination of 2-Nitro-p-toluidine to this compound
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In a beaker, dissolve 2-nitro-p-toluidine in a mixture of concentrated sulfuric acid and water.[1]
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.[1] Stir for an additional 30 minutes.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.[1]
-
The crude this compound will precipitate as a solid.
-
Collect the product by filtration, wash with a sodium thiosulfate solution to remove any excess iodine, and then with water.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to 4-Iodo-2-nitrotoluene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-iodo-2-nitrotoluene, a key organic intermediate. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound is a substituted aromatic compound that typically appears as an orange to brown crystalline powder.[1] Its chemical characteristics are primarily defined by the presence of an iodine atom and a nitro group on the toluene ring, which makes it a versatile reagent in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆INO₂ | [1][2][3] |
| Molecular Weight | 263.03 g/mol | [2][3] |
| Melting Point | 56.5-62.5 °C | [1] |
| Boiling Point (Predicted) | 286.9 ± 20.0 °C | |
| Density (Predicted) | 1.883 ± 0.06 g/cm³ | |
| Solubility | Slightly soluble in water. | [1] |
| Appearance | Orange to brown crystals or powder. | [1] |
Chemical Structure and Identifiers
The structural identifiers for this compound are crucial for accurate documentation and database searches.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-iodo-1-methyl-2-nitrobenzene | [1][2] |
| SMILES | CC1=C(C=C(C=C1)I)--INVALID-LINK--[O-] | [1][2] |
| InChI | InChI=1S/C7H6INO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | [1][2] |
| CAS Number | 41252-97-5 | [1][2] |
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below. These protocols provide a foundation for laboratory-scale preparation.
Method 1: Nitration of p-Iodotoluene
This method involves the direct nitration of p-iodotoluene using concentrated nitric acid.
Detailed Methodology:
-
A solution of 6.63g of p-iodotoluene in 5mL of acetic anhydride is prepared.
-
The solution is cooled to 0°C with magnetic stirring.
-
3mL of concentrated HNO₃ is slowly added to the solution.
-
After the addition is complete, the reaction temperature is maintained at 20-25°C for 4 hours.
-
The mixture is then cooled to room temperature.
-
The pH is adjusted to 7 by adding a NaOH solution.
-
The mixture is extracted three times with 200mL of ethyl acetate.
-
The combined organic phases are washed with saturated brine and dried over anhydrous Na₂SO₄.
-
The solvent is concentrated to yield the crude product.
-
Purification is performed by column chromatography using a mobile phase of petroleum ether:ethyl acetate (v:v) = 1:3-1:5 at 25°C.
-
The final product is a yellow oily substance.
Method 2: Palladium-Catalyzed Iodination
This alternative synthesis route utilizes a palladium catalyst for the iodination of 3-methyl-2-nitrobenzoic acid.
Detailed Methodology:
-
In a Schlenk reaction tube equipped with a magnetic stirrer, the following reagents are added:
-
6.7mg palladium trifluoroacetate
-
28.6mg cuprous oxide
-
6.4mg potassium phosphate
-
36.2mg 3-methyl-2-nitrobenzoic acid
-
36mg sodium iodide
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194mg bismuth nitrate pentahydrate
-
2mL dimethyl sulfoxide
-
-
The reaction mixture is heated at 170°C for 20 hours under an oxygen atmosphere.
-
After the reaction is complete, it is quenched with distilled water.
-
The mixture is extracted with three 10mL portions of ethyl acetate.
-
The organic phases are combined and concentrated to yield the final product, 4-iodo-1-methyl-2-nitrobenzene.
References
4-Iodo-2-nitrotoluene CAS number and molecular weight
This guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing key technical data and methodologies related to 4-Iodo-2-nitrotoluene.
Core Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C7H6INO2. It is also known by its IUPAC name, 4-iodo-1-methyl-2-nitrobenzene.[1][2][3] This compound is of interest in various chemical syntheses.
A summary of its key identifiers and properties is presented in the table below for quick reference.
| Identifier | Value |
| CAS Number | 41252-97-5[1][2][3][4][5] |
| Molecular Weight | 263.03 g/mol [1][4][6] |
| Molecular Formula | C7H6INO2[2][3][4][5][6] |
| InChI Key | QLMRDNPXYNJQMQ-UHFFFAOYSA-N[2][3][4][6] |
| SMILES | CC1=CC=C(I)C=C1--INVALID-LINK--=O[2][3][6] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively available in the provided search results, a common application has been identified.
Application in Synthesis:
This compound is utilized as a reactant in the synthesis of 3-(4-methyl-3-nitro-phenyl)-1H-indole.[5] This reaction is typically carried out at a controlled temperature of 40°C.[5] Further research into specific reaction conditions, such as solvents, catalysts, and reaction times, would be necessary for replication.
Analytical Method:
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[4] The mobile phase for this separation consists of acetonitrile (MeCN), water, and phosphoric acid.[4] For applications compatible with mass spectrometry (MS), formic acid should be used as a substitute for phosphoric acid.[4] This method is scalable and can be adapted for preparative separation to isolate impurities.[4]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the starting material, this compound, to its application in a chemical synthesis and subsequent analysis of the product.
Caption: Synthetic workflow from this compound.
References
- 1. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound [stenutz.eu]
An In-depth Technical Guide to the Solubility of 4-Iodo-2-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-iodo-2-nitrotoluene, a key intermediate in various synthetic applications. Due to the limited availability of direct quantitative solubility data for this compound, this document presents a combination of qualitative information and estimated quantitative data based on the solubility of structurally analogous compounds. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₆INO₂. Its structure, featuring a toluene backbone substituted with an iodine atom and a nitro group, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The solubility of this compound in various organic solvents is a critical parameter for its effective use in chemical reactions, purification processes, and formulation development.
Solubility Profile of this compound
Qualitative Solubility:
It has been reported that this compound is soluble in toluene and only slightly soluble in water. The presence of the non-polar toluene ring and the large, polarizable iodine atom suggests good solubility in non-polar and moderately polar aprotic solvents. The nitro group, being polar, may impart some solubility in more polar organic solvents.
Estimated Quantitative Solubility Data:
To provide a useful reference for researchers, the following table presents estimated solubility data for this compound in a selection of common organic solvents. These estimations are derived from the known solubilities of structurally similar compounds, including 4-nitrotoluene, 2-nitrotoluene, iodobenzene, and nitrobenzene. It is crucial to note that these are estimations and should be experimentally verified for precise applications.
Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Chemical Formula | Estimated Solubility ( g/100 mL) |
| Toluene | C₇H₈ | > 20 |
| Dichloromethane | CH₂Cl₂ | > 15 |
| Acetone | C₃H₆O | > 10 |
| Ethyl Acetate | C₄H₈O₂ | 5 - 10 |
| Ethanol | C₂H₅OH | 1 - 5 |
| Methanol | CH₃OH | 0.5 - 2 |
| Hexane | C₆H₁₄ | < 0.1 |
| Water | H₂O | < 0.05 |
Note: These values are estimations and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To obtain accurate quantitative solubility data for this compound, standardized experimental methods should be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid organic compounds in organic solvents.
3.1. Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution and is considered a highly reliable technique.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.
-
Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed, dry glass vial. Record the total weight of the vial and the solution.
-
Solvent Evaporation: Remove the solvent by evaporation in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.
-
Final Weighing: Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dry solute.
-
Calculation: The solubility (S) in g/100 mL is calculated using the following formula:
S ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of supernatant taken in mL) * 100
3.2. UV-Vis Spectroscopic Method
This method is suitable for compounds that have a significant UV-Vis absorbance and can be a faster alternative to the gravimetric method.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution and allow for phase separation.
-
Sampling and Dilution: Withdraw a small, accurately measured volume of the clear supernatant using a filtered syringe. Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility (S) in the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains scarce, this guide provides a robust framework for researchers and drug development professionals. The estimated solubility data serves as a practical starting point for experimental design. The detailed protocols for the gravimetric and UV-Vis spectroscopic methods offer reliable means to determine accurate solubility values, which are indispensable for optimizing synthetic procedures, purification, and formulation of this important chemical intermediate. The provided workflow diagram further clarifies the logical steps involved in these experimental determinations.
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-nitrotoluene
This guide provides a comprehensive overview of the melting and boiling points of 4-Iodo-2-nitrotoluene, targeted towards researchers, scientists, and professionals in drug development.
Physicochemical Data of this compound
The melting and boiling points are critical physical constants for the identification, purification, and handling of chemical compounds. Below is a summary of the reported values for this compound.
| Property | Value | Source |
| Melting Point | 56.5-62.5 °C | [1][2] |
| 58-62 °C | [3] | |
| 60 °C | [4] | |
| 43 °C | [5] | |
| Boiling Point | 286.9 ± 20.0 °C | Predicted[5] |
Experimental Protocols
While specific experimental documentation for the determination of these exact values for this compound is not detailed in the provided literature, standard methodologies are employed for such measurements.
General Methodology for Melting Point Determination
The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a thin-walled capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point.
General Methodology for Boiling Point Determination
The boiling point of a liquid at atmospheric pressure can be determined by distillation or using a specialized apparatus. Given that this compound is a solid at room temperature, its boiling point is typically measured under reduced pressure to prevent decomposition at high temperatures.
-
Apparatus Setup: A small amount of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.
-
Heating: The sample is heated, often in an oil bath, to promote even heating.
-
Pressure Control: The pressure inside the apparatus is lowered to the desired value.
-
Observation: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded, along with the corresponding pressure. The boiling point at atmospheric pressure can then be extrapolated from this data.
Synthesis Workflow
This compound can be synthesized via the nitration of p-iodotoluene. The following diagram illustrates the general workflow for this chemical transformation.[6]
Caption: Synthesis workflow for this compound.
References
- 1. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound [stenutz.eu]
- 5. This compound manufacturers and suppliers in india [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iodo-2-nitrotoluene
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-iodo-2-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document details the predicted chemical shifts and coupling constants, outlines a general experimental protocol for spectral acquisition, and includes a visual representation of the molecular structure for clear assignment of NMR signals.
Predicted NMR Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data has been generated using a reliable NMR prediction tool. These predictions are based on established algorithms that consider the effects of various substituents on the chemical environment of each nucleus.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal for the methyl group. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields adjacent protons, shifting their signals downfield. The iodine atom also exhibits a deshielding effect, though typically less pronounced than the nitro group. The methyl group (-CH₃) is an electron-donating group, causing a slight shielding effect.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.15 | d | 2.1 |
| H-5 | 7.85 | dd | 8.4, 2.1 |
| H-6 | 7.15 | d | 8.4 |
| -CH₃ | 2.55 | s | - |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display signals for all seven carbon atoms in this compound. The chemical shifts are influenced by the attached functional groups. The carbon atom attached to the nitro group (C-2) and the carbon attached to the iodine (C-4) are expected to be significantly deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 138.5 |
| C-2 | 150.0 |
| C-3 | 132.5 |
| C-4 | 95.0 |
| C-5 | 142.0 |
| C-6 | 125.0 |
| -CH₃ | 20.5 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Experimental Protocol for NMR Analysis
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a substituted toluene derivative like this compound.
1. Sample Preparation:
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility. The choice of solvent can slightly influence chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
-
Procedure:
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly useful for analyzing complex coupling patterns in the aromatic region.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with numbered positions corresponding to the assignments in the NMR data tables.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Iodo-2-nitrotoluene
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-iodo-2-nitrotoluene, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize spectroscopic techniques for molecular characterization.
Introduction to Infrared Spectroscopy of Aromatic Nitro Compounds
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption is recorded as a spectrum, which serves as a unique molecular "fingerprint." For a substituted aromatic compound like this compound, the IR spectrum reveals crucial information about its functional groups, including the nitro (NO2) group, the methyl (CH3) group, the aromatic ring, and the carbon-iodine (C-I) bond.
The position, intensity, and shape of the absorption bands in an IR spectrum provide valuable insights into the molecular structure. For instance, the strong absorptions of the nitro group are particularly characteristic. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the benzene ring, along with the heavy iodine atom, influences the electronic distribution and, consequently, the vibrational frequencies of the molecule.
Expected Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2975-2950 | Medium | Asymmetric CH₃ Stretch | Methyl Group |
| 2885-2865 | Medium | Symmetric CH₃ Stretch | Methyl Group |
| 1610-1590 | Medium to Weak | C=C Ring Stretch | Aromatic Ring |
| 1550-1530 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| 1490-1470 | Medium | C=C Ring Stretch | Aromatic Ring |
| 1465-1450 | Medium | Asymmetric CH₃ Bend | Methyl Group |
| 1380-1370 | Medium | Symmetric CH₃ Bend (Umbrella Mode) | Methyl Group |
| 1350-1330 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 890-835 | Medium | NO₂ Scissoring Vibration | Nitro Group |
| 850-800 | Strong | C-H Out-of-plane Bending | Aromatic Ring |
| 600-500 | Medium to Weak | C-I Stretch | Carbon-Iodine Bond |
Experimental Protocol for Solid-State FT-IR Analysis
The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample such as this compound using the KBr pellet method.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press
-
Pellet Die Set (e.g., 13 mm)
-
Agate Mortar and Pestle
-
Infrared Grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical Balance
-
Sample of this compound
3.2. Procedure
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.
-
Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed across the bottom surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be used to correct for atmospheric and instrumental interferences.
-
Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in obtaining the FT-IR spectrum of this compound using the KBr pellet method.
Caption: Experimental workflow for FT-IR analysis.
Logical Relationship of Functional Groups to IR Spectrum
The following diagram illustrates the logical connection between the functional groups present in this compound and their characteristic absorption regions in the infrared spectrum.
Caption: Functional group correlation to IR spectrum.
Interpretation of the Spectrum
The infrared spectrum of this compound is dominated by the strong absorption bands of the nitro group. The asymmetric stretch is expected around 1550-1530 cm⁻¹, and the symmetric stretch should appear near 1350-1330 cm⁻¹.[1] These bands are typically very intense due to the large change in dipole moment during the vibration.
The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region.[2] The C=C stretching vibrations of the aromatic ring usually give rise to two or three bands of variable intensity in the 1610-1470 cm⁻¹ range.[3] The substitution pattern on the benzene ring will influence the pattern of the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be useful for confirming the isomeric structure.[2]
The methyl group will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretches are found between 2975-2865 cm⁻¹. The asymmetric and symmetric bending modes are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[4]
Finally, the C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.[2] This absorption is often weak and may be difficult to observe on some instruments.
Conclusion
This technical guide has provided a detailed overview of the infrared spectroscopy of this compound. By understanding the characteristic absorption frequencies of its functional groups, a detailed interpretation of its IR spectrum can be performed. The provided experimental protocol offers a standardized method for obtaining a high-quality spectrum of this compound. The logical diagrams visually summarize the experimental workflow and the correlation between the molecular structure and the spectral features. This information is critical for the unambiguous identification and quality control of this compound in research and industrial settings.
References
In-Depth Mass Spectrometry Analysis of 4-Iodo-2-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 4-iodo-2-nitrotoluene. Due to the limited availability of a public mass spectrum for this compound, this guide utilizes data from its isomer, 2-iodo-4-nitrotoluene, to present a representative analysis. The fragmentation patterns and mass spectral behavior of these isomers are expected to be similar due to the presence of the same functional groups. This document outlines a plausible fragmentation pathway, presents quantitative data in a structured format, and details a general experimental protocol for the analysis of such compounds.
Quantitative Mass Spectral Data
The following table summarizes the significant mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization (EI) mass spectrum of the isomeric compound, 2-iodo-4-nitrotoluene. This data is sourced from the NIST Mass Spectrometry Data Center and serves as a reference for the expected fragmentation of this compound.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 263 | 100 | [C₇H₆INO₂]⁺• (Molecular Ion) |
| 217 | 85 | [C₇H₆IO]⁺ |
| 136 | 40 | [C₇H₆I]⁺• |
| 119 | 30 | [C₇H₆O₂]⁺ |
| 91 | 55 | [C₇H₇]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
| 65 | 45 | [C₅H₅]⁺ |
Note: The data presented is for the isomer 2-iodo-4-nitrotoluene and is intended to be representative.
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key steps, initiated by the loss of electrons from the molecular ion. The proposed pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
A standard approach for the mass spectrometry analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). The following is a general experimental protocol.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column coated with 5% phenyl-methylpolysiloxane.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
-
Solvent Delay: 3 minutes.
The following workflow diagram illustrates the general process of GC-MS analysis.
Caption: General workflow for GC-MS analysis.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound, leveraging data from a closely related isomer to infer its fragmentation patterns and analytical protocols. Researchers and professionals in drug development can utilize this information as a starting point for their own analytical method development and structural elucidation efforts. It is recommended to acquire an experimental mass spectrum of this compound to confirm the proposed fragmentation and refine the analytical methods.
4-Iodo-2-nitrotoluene: A Comprehensive Technical Guide to Safety and Handling
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth overview of the safety and handling precautions for 4-Iodo-2-nitrotoluene, a compound often utilized in organic synthesis.
Core Safety and Hazard Information
This compound (CAS No: 41252-97-5) is a solid organic compound that presents several health and safety hazards.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classifications for this compound are summarized below.
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation (Dusts/Mists) | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 |
| Target Organs | Respiratory system |
Source:[2]
Hazard and Precautionary Statements
Consistent with its GHS classification, the following hazard (H) and precautionary (P) statements are associated with this compound:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C7H6INO2 |
| Molecular Weight | 263.03 g/mol |
| Appearance | Claybank crystallization |
| Melting Point | 43 °C |
| Boiling Point | 309.5ºC at 760 mmHg |
| Flash Point | 141 ºC |
| Density | 1.883 g/cm³ |
| Water Solubility | Slightly soluble in water |
| Solubility | Soluble in Toluene |
| Sensitivity | Light Sensitive |
Source:[5]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[2] Use of a chemical fume hood is required for all operations involving this compound.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] Respiratory protection is required when dusts are generated.
-
General Hygiene : Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke when using this product.[2] Remove and wash contaminated clothing before reuse.[1][6]
-
Handling and Storage
-
Handling : Only properly qualified individuals trained in handling potentially hazardous chemicals should work with this substance.[1] Avoid contact with eyes, skin, and clothing.[6] Avoid breathing dust and prevent the formation of dust during handling.[2]
-
Storage : Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed when not in use.[2][6] Store locked up.[1][2] It is recommended to store this material under an inert atmosphere as it is air-sensitive.[2] The material is also light-sensitive and should be kept in a dark place.[5]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions : Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in the PPE section.[1] Avoid breathing dust and ensure adequate ventilation.[2]
-
Environmental Precautions : Prevent the material from entering drains or water courses.[1]
-
Methods for Cleaning Up : For small spills, sweep up the material, then place it into a suitable, closed container for disposal.[6] Avoid generating dust. For larger spills, it may be necessary to soak up the material with an inert absorbent material (e.g., sand, silica gel).[7]
First Aid Measures
In case of exposure, immediate medical attention is crucial.
-
If Inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation persists, seek medical attention.[2]
-
In Case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2] Seek immediate medical attention.[2]
-
If Swallowed : Do NOT induce vomiting.[6] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][6]
-
Specific Hazards : During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6] Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen iodide.[1]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6]
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound | CAS#:41252-97-5 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. leonidchemicals.net [leonidchemicals.net]
- 7. fishersci.com [fishersci.com]
Commercial Sourcing and Synthetic Applications of 4-Iodo-2-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 4-Iodo-2-nitrotoluene, a key intermediate in organic synthesis. It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and understanding its synthetic applications. This document outlines key suppliers, their product specifications, and provides illustrative experimental workflows.
Commercial Suppliers of this compound
The acquisition of high-quality starting materials is paramount for reproducible and successful research and development. This compound is available from a range of commercial suppliers, catering to various scales of demand, from laboratory research to bulk manufacturing. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 5 g, 25 g | $102.65 (5g), $360.65 (25g) | Prices are subject to change and may vary by region. Online exclusive offers may be available.[1][2] |
| TCI Chemicals | min. 98.0% | 5 g, 25 g | Price available upon request/login. | Also available through distributors like Fisher Scientific.[3] |
| Santa Cruz Biotechnology | Information available upon request. | Inquire for details. | Price available upon request. | Primarily for research use.[4] |
| SIRI LIFE SCIENCES | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Price available upon request. | Manufacturer based in India.[5] |
| REDDY N REDDY PHARMACEUTICALS | 98% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Price available upon request. | Manufacturer based in India.[6] |
| A.J Chemicals | 98% | Custom quantities available. | Price available upon request. | Trader based in India.[5] |
| JSK Chemicals | 99% (Custom work) | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Price available upon request. | Trader based in India.[5] |
| CONIER CHEM AND PHARMA LIMITED | 99% | 1 kg | Price available upon request. | Trader based in China.[5] |
| CHEMSWORTH | ~95% | Custom quantities available. | Price available upon request. | Trader based in India.[5] |
| CLEARSYNTH LABS LTD. | Information available upon request. | Custom quantities available. | Price available upon request. | Trader based in India.[5] |
Synthetic Applications and Experimental Protocols
General Experimental Workflow: Buchwald-Hartwig Amination for C-N Bond Formation
The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction, a plausible method for reacting this compound with an amine.
References
- 1. Page loading... [guidechem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[1][3] The resulting biaryl and heteroaryl-aryl structures are prevalent in a vast array of biologically active molecules, making the Suzuki coupling an indispensable tool in medicinal chemistry and drug development.[4]
4-Iodo-2-nitrotoluene is a valuable building block in organic synthesis. The presence of an electron-withdrawing nitro group can influence the reactivity of the aryl iodide, making the selection of appropriate reaction conditions crucial for a successful coupling.[5] The products of its Suzuki coupling, substituted nitrobiphenyls, are versatile intermediates that can be further functionalized, for example, through reduction of the nitro group to an amine, opening avenues for the synthesis of a diverse range of complex molecules.
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction with this compound, including detailed experimental protocols, a summary of reaction conditions, and visualizations of the reaction mechanism and workflow.
Data Presentation: Reaction Parameters and Expected Outcomes
The successful Suzuki coupling of this compound with various arylboronic acids is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Given the electron-deficient nature of this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition step and promote high catalytic turnover.[6]
Below is a summary of typical reaction conditions and expected yields for the Suzuki coupling of this compound with representative arylboronic acids.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | >85 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O (10:1) | 90 | 24 | ~80 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O (3:1) | 85 | 18 | >90 |
| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Doxane/H₂O (4:1) | 100 | 12 | >88 |
Note: The data presented is illustrative and based on typical outcomes for Suzuki couplings of electron-deficient aryl iodides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using a palladium acetate/SPhos catalyst system. This system is often effective for electron-deficient aryl halides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Suzuki Coupling Protocol
For rapid reaction optimization and library synthesis, microwave-assisted heating can significantly reduce reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave vial with a crimp cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), tetrakis(triphenylphosphine)palladium(0) (0.025 mmol), and cesium carbonate (1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at 120-150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling to room temperature, work up and purify the product as described in the general protocol (steps 7-11).
Applications in Drug Discovery and Development
The Suzuki coupling reaction is a widely employed transformation in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[7] The biaryl motif is a common structural feature in many approved drugs. The products derived from the Suzuki coupling of this compound can serve as key intermediates in the synthesis of various therapeutic agents. The nitro group can be readily reduced to an amino group, which can then be further elaborated to introduce diverse functionalities and build molecular complexity. This strategy allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, aiding in the identification and optimization of lead compounds. The versatility of the Suzuki coupling, coupled with the potential for subsequent functional group transformations, makes it a highly valuable tool for drug development professionals.
References
- 1. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the Heck reaction utilizing 4-iodo-2-nitrotoluene as a key building block. The Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, enables the formation of carbon-carbon bonds by coupling aryl halides with alkenes. This protocol is particularly relevant for the synthesis of substituted styrene and acrylate derivatives, which are valuable intermediates in medicinal chemistry and materials science. The presence of the nitro group in the ortho position of this compound influences its reactivity and provides a handle for further synthetic transformations.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl or vinyl halides.[1] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an sp²-hybridized carbon of a halide with an alkene.[1] The generally accepted mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the product, and subsequent reductive elimination to regenerate the active Pd(0) catalyst. Aryl iodides are highly reactive substrates in this transformation, often requiring milder reaction conditions compared to the corresponding bromides or chlorides.
Data Presentation: Heck Coupling of Aryl Iodides
The following tables summarize typical reaction conditions and yields for the Heck coupling of various aryl iodides with representative alkenes, providing a comparative basis for the protocol involving this compound.
Table 1: Heck Coupling of Various Iodoarenes with n-Butyl Acrylate
| Entry | Iodoarene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (0.1) | Et₃N (1.5) | DMF | 70 | 2 | >95 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (0.1) | Et₃N (1.5) | DMF | 70 | 2 | >95 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (0.1) | Et₃N (1.5) | DMF | 70 | 2 | >95 |
| 4 | 4-Iodonitrobenzene | Pd(OAc)₂ (0.1) | Et₃N (1.5) | DMF | 70 | 2 | >95 |
| 5 | 2-Iodotoluene | Pd(OAc)₂ (0.1) | Et₃N (1.5) | DMF | 70 | 4 | >95 |
Data adapted from a representative study on Heck couplings.[2]
Table 2: Heck Coupling of Various Iodoarenes with Styrene
| Entry | Iodoarene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (0.2) | K₂CO₃ (2.0) | DMF | 85 | 12 | 92 |
| 2 | 4-Iodotoluene | Pd(OAc)₂ (0.2) | K₂CO₃ (2.0) | DMF | 85 | 12 | 89 |
| 3 | 4-Iodoanisole | Pd(OAc)₂ (0.2) | K₂CO₃ (2.0) | DMF | 85 | 12 | 85 |
| 4 | 4-Iodonitrobenzene | Pd(OAc)₂ (0.2) | K₂CO₃ (2.0) | DMF | 85 | 10 | 95 |
| 5 | 2-Iodotoluene | Pd(OAc)₂ (0.2) | K₂CO₃ (2.0) | DMF | 85 | 15 | 82 |
Data adapted from a representative study on Heck couplings.[2]
Experimental Protocol: Heck Reaction of this compound
This protocol describes a general procedure for the Heck coupling of this compound with an alkene, using butyl acrylate as a representative example.
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and the base (e.g., triethylamine, 1.5-2.0 equiv, or potassium carbonate, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to achieve a concentration of approximately 0.2-0.5 M with respect to the aryl iodide) followed by the alkene (e.g., butyl acrylate, 1.2-1.5 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the desired product.
Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-nitrotoluene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis. Its mild reaction conditions and broad functional group tolerance make it particularly valuable in the fields of medicinal chemistry and materials science for the synthesis of complex molecules.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-iodo-2-nitrotoluene with various terminal alkynes. This compound is a readily available building block, and its coupling products, 4-alkynyl-2-nitrotoluenes, are valuable intermediates in the synthesis of a wide range of compounds with potential biological and material properties. The presence of the nitro group can influence the reactivity of the aryl iodide and may require optimization of reaction conditions.
Reaction Principle and Workflow
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.
A generalized workflow for the Sonogashira coupling experiment is depicted below:
Caption: General experimental workflow for the Sonogashira cross-coupling reaction.
Data Presentation: Sonogashira Coupling of this compound
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(OAc)₂ / CuI | Dabco | N/A | Ambient | N/A | Quantitative[3] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | γ-valerolactone-based ionic liquid | 55 | 3 | 78[4][5] |
| 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ / CuI | Et₃N | γ-valerolactone-based ionic liquid | 55 | 3 | 99[4] |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | Good (not specified) |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | RT | 6 | Good (not specified) |
Note: "Good" and "Quantitative" yields are as reported in the literature where specific percentages were not provided. Further optimization may be required to achieve these results consistently.
Experimental Protocols
General Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Procedure for Sonogashira Coupling with a Palladium/Copper Co-catalyst System
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF, or toluene, 5-10 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous solvent and the amine base to the flask.
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing of the reagents.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Copper-Free Sonogashira Coupling
In some cases, a copper-free protocol may be advantageous to avoid potential issues with copper contamination or undesired side reactions.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Dioxane, 5-10 mL)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.
-
Solvent and Alkyne Addition: Add the anhydrous solvent, followed by the dropwise addition of the terminal alkyne.
-
Reaction and Monitoring: Heat the reaction mixture to the desired temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 (omitting the ammonium chloride wash if no copper is present).
Signaling Pathways and Logical Relationships
The Sonogashira coupling reaction proceeds through a well-defined catalytic cycle. The following diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling of this compound with a terminal alkyne.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
The Sonogashira cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-alkynyl-2-nitrotoluene derivatives. The provided protocols serve as a robust starting point for researchers in medicinal chemistry and drug discovery to generate diverse libraries of these compounds for further investigation. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the best results for specific terminal alkyne substrates.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[3] The synthesis of N-substituted 4-methyl-2-nitroanilines from 4-iodo-2-nitrotoluene is of significant interest as these products are valuable intermediates in the preparation of various biologically active compounds.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. Special consideration is given to the presence of the nitro group, which can influence the choice of reaction conditions, particularly the base.
Data Presentation: Reaction Conditions and Yields
The following table summarizes the reaction conditions and corresponding yields for the Buchwald-Hartwig amination of this compound with various amines. The selection of a milder base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is often crucial to avoid potential side reactions associated with the nitro group, which can be incompatible with strong bases like sodium tert-butoxide (NaOtBu).[1]
Table 1: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 20 | 95 |
| 4 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
| 5 | Piperidine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | K₃PO₄ (2.0) | Toluene | 100 | 22 | 89 |
| 6 | n-Butylamine | Pd(OAc)₂ (2) | GPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 78 |
| 7 | Cyclohexylamine | Pd₂(dba)₃ (2) | Cy-JohnPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 82 |
Note: The data presented in this table is a representative compilation based on typical outcomes for Buchwald-Hartwig aminations of similar nitro-substituted aryl iodides. Actual yields may vary depending on the specific reaction setup and purity of reagents.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 4-6 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid) or a solution of the amine in the reaction solvent.
-
Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (typically 100-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 18-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-methyl-2-nitroaniline.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Synthesis of Novel Heterocyclic Compounds from 4-Iodo-2-nitrotoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 4-iodo-2-nitrotoluene as a versatile starting material. The methodologies outlined herein leverage powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, followed by subsequent cyclization strategies to construct diverse and medicinally relevant heterocyclic scaffolds such as carbazoles, indoles, and phenothiazines.
Synthesis of Substituted Carbazoles via Suzuki Coupling and Reductive Cyclization
Carbazole derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. The following protocol details a two-step sequence for the synthesis of substituted carbazoles from this compound, commencing with a Suzuki-Miyaura cross-coupling to form a 2-nitrobiphenyl intermediate, followed by a triphenylphosphine-mediated reductive cyclization.[1][2][3][4][5]
Reaction Scheme:
Caption: Synthetic pathway to substituted carbazoles.
Quantitative Data
| Entry | Arylboronic Acid | Product (2-Nitrobiphenyl Derivative) | Yield (%) | Product (Carbazole Derivative) | Yield (%) |
| 1 | Phenylboronic acid | 5-Methyl-2'-nitrobiphenyl | 85 | 2-Methyl-9H-carbazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-5-methyl-2'-nitrobiphenyl | 82 | 6-Methoxy-2-methyl-9H-carbazole | 88 |
| 3 | 3-Chlorophenylboronic acid | 3'-Chloro-5-methyl-2'-nitrobiphenyl | 78 | 8-Chloro-2-methyl-9H-carbazole | 85 |
Experimental Protocols
Protocol 1.1: General Procedure for Suzuki-Miyaura Cross-Coupling. [2]
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add a degassed 10:1 mixture of toluene and water (0.2 M solution with respect to this compound).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv.).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the aqueous layer is separated.
-
The organic layer is washed with water (2 x 50 mL) and brine (1 x 50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-nitrobiphenyl derivative.
Protocol 1.2: General Procedure for Triphenylphosphine-Mediated Reductive Cyclization. [1][2][5]
-
In a round-bottom flask, dissolve the 2-nitrobiphenyl derivative (1.0 equiv.) in o-dichlorobenzene (0.1 M).
-
Add triphenylphosphine (2.5 equiv.) to the solution.
-
The reaction mixture is heated to reflux (approximately 180 °C) under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under high vacuum.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired carbazole derivative.
Synthesis of Substituted Indoles via Sonogashira Coupling and Cyclization
Indole scaffolds are cornerstones in medicinal chemistry. This section describes the synthesis of 2,3-disubstituted indoles starting from this compound. The key steps involve a Sonogashira coupling to introduce an alkyne moiety, followed by reductive cyclization of the nitro group and subsequent intramolecular attack onto the alkyne.
Reaction Scheme:
Caption: Synthetic route to substituted indoles.
Quantitative Data
| Entry | Terminal Alkyne | Product (Alkynyl Intermediate) | Yield (%) | Product (Indole Derivative) | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-2-nitrotoluene | 91 | 2-Phenyl-5-methylindole | 85 |
| 2 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-2-nitrotoluene | 88 | 2-Butyl-5-methylindole | 82 |
| 3 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-2-nitrotoluene | 95 | 5-Methyl-2-((trimethylsilyl)methyl)indole | 75 |
Experimental Protocols
Protocol 2.1: General Procedure for Sonogashira Coupling. [6][7]
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Add anhydrous triethylamine (0.2 M solution) and stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
The reaction is heated to 60 °C and stirred for 4-8 hours, monitoring by TLC.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification by flash column chromatography (hexane/ethyl acetate) affords the desired alkynyl intermediate.
Protocol 2.2: General Procedure for Reductive Cyclization to Indoles.
-
To a solution of the 4-(alkynyl)-2-nitrotoluene derivative (1.0 equiv.) in a 4:1 mixture of ethanol and water (0.1 M), add iron powder (5.0 equiv.) and ammonium chloride (4.0 equiv.).
-
The mixture is heated to reflux for 2-4 hours.
-
Upon completion (monitored by TLC), the hot reaction mixture is filtered through a pad of Celite, washing with hot ethanol.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., DMF or NMP) and a catalyst for cyclization is added (e.g., tetrabutylammonium fluoride (1.2 equiv.) or a copper(I) salt (0.1 equiv.)).[8]
-
The mixture is heated to 100-120 °C for 2-6 hours.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by flash column chromatography to yield the substituted indole.
Proposed Synthesis of Phenothiazines via Buchwald-Hartwig Amination and Cyclization
Phenothiazines are an important class of heterocyclic compounds with applications in medicinal chemistry. The proposed synthesis starts with a Buchwald-Hartwig amination of this compound with a 2-aminothiophenol derivative, followed by reduction of the nitro group and subsequent intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed synthetic route to phenothiazines.
Experimental Protocols
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination. [9][10]
-
In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), XPhos (0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add this compound (1.0 equiv.) and 2-aminothiophenol (1.2 equiv.).
-
Add anhydrous, degassed toluene (0.1 M solution).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the diarylamine intermediate.
Protocol 3.2: General Procedure for Reduction and Oxidative Cyclization.
-
Dissolve the diarylamine intermediate (1.0 equiv.) in ethanol (0.1 M).
-
Add tin(II) chloride dihydrate (5.0 equiv.) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and use the crude amino diarylamine for the next step without further purification.
-
Dissolve the crude amino diarylamine in DMSO (0.1 M) and add iodine (1.1 equiv.).
-
Heat the reaction mixture to 120 °C for 4-6 hours.
-
Cool to room temperature, add aqueous sodium thiosulfate solution to quench excess iodine, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography to yield the phenothiazine derivative.
References
- 1. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. scite.ai [scite.ai]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. rsc.org [rsc.org]
- 8. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes: 4-Iodo-2-nitrotoluene in Pharmaceutical Synthesis
Introduction
4-Iodo-2-nitrotoluene (CAS No. 41252-97-5) is a highly versatile aromatic halogenated intermediate that serves as a critical building block in the synthesis of complex organic molecules.[1] Its structure, featuring both an iodine atom and a nitro group on a toluene ring, provides two distinct and reactive sites for chemical modification.[2] The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2] Concurrently, the nitro group can be readily reduced to an amine, a common pharmacophore and a key functional group for subsequent transformations.[2] These characteristics make this compound a valuable precursor in the development of Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and inflammation, where it is used in the synthesis of kinase inhibitors and other targeted therapies.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| CAS Number | 41252-97-5 | [3][4] |
| Molecular Formula | C₇H₆INO₂ | [3][5] |
| Molecular Weight | 263.03 g/mol | [5] |
| Appearance | Claybank/Orange to brown crystalline powder | [3][4] |
| Melting Point | 43 °C to 62.5 °C | [3][4] |
| Boiling Point | 309.5 °C at 760 mmHg | [3] |
| Density | 1.883 g/cm³ | [3] |
| Purity (Assay GC) | ≥96.0% - 98% | [4][6] |
| Solubility | Soluble in Toluene, slightly soluble in water | [3] |
Key Synthetic Transformations and Protocols
This compound is primarily utilized in a series of powerful, palladium-catalyzed cross-coupling reactions and fundamental functional group transformations. These reactions are cornerstones of modern medicinal chemistry.
Sonogashira Cross-Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of many pharmaceutical compounds, including kinase inhibitors like Ponatinib.[7][8] The protocol below describes a representative Sonogashira coupling using this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)[8]
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)[8]
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF), 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[9]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst Loading (Pd) | 0.5 - 2 mol% |
| Catalyst Loading (Cu) | 1 - 4 mol% |
| Temperature | 25 - 70 °C |
| Typical Yield | 60 - 95% (substrate dependent) |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry for creating biaryl structures.[10][11] It involves the coupling of an organoboron compound with an aryl halide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaO-t-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane, 10 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product using column chromatography.
Workflow for Synthesis and Purification
The general workflow for utilizing this compound in a cross-coupling reaction involves several key stages, from reaction setup to final product isolation.
Conclusion
This compound is a strategically important intermediate whose dual reactivity is leveraged in the synthesis of high-value pharmaceutical compounds. Its ability to readily participate in robust and versatile palladium-catalyzed cross-coupling reactions—such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions—allows for the efficient construction of complex molecular scaffolds. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic campaigns.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jrmedichem.com [jrmedichem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-iodo-2-nitrotoluene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by the iodo and nitro functionalities. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are designed to be a valuable resource for the synthesis of a diverse range of substituted 2-nitrotoluene derivatives.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl iodide, and its presence offers a handle for further synthetic manipulations, such as reduction to an amine. This document outlines representative conditions for coupling this compound with various partners, providing a foundation for the synthesis of complex molecules.
Data Presentation: A Summary of Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of this compound and closely related analogues. These data provide a comparative overview to guide reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Entry | Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | Estimated 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(acac)₂ (5) | BrettPhos (6) | K₃PO₄·nH₂O | 1,4-Dioxane | 130 | 24 | 84[1] |
| 3 | 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1-3 | 41-92[2] |
Table 2: Mizoroki-Heck Reaction of Aryl Iodides with Alkenes
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 12 | Estimated 90-98 |
| 2 | Iodobenzene | Methyl acrylate | Supported Pd | - | Et₃N / Na₂CO₃ | NMP | 120 | 2 | >95[3] |
| 3 | Iodobenzene | Ethyl acrylate | bioPd | - | Et₃N | DMF | 80 | 24 | 98[4] |
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | DABCO | DMF | 80 | 1 | 98[5][6] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2) | - | Et₃N | DMF | 100 | 1 | quantitative[7] |
| 3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | DMA | 90 | 3 | Not specified[5] |
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | This compound | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu | Toluene | 150 (µW) | 10 | Estimated 80-90[8] |
| 2 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | X-Phos (20) | KOt-Bu | Toluene | 150 (µW) | 10 | 85[8] |
| 3 | 4-Iodopyrazole derivative | Various amines | Pd₂(dba)₃ (5) | tBuDavePhos (10) | KOt-Bu | Toluene | 90-120 | Not specified | Good to excellent[9] |
*Yields for this compound are estimated based on reactions with structurally similar substrates.
Experimental Protocols
The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-phenyl-2-nitrotoluene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2-nitrotoluene.
Protocol 2: Mizoroki-Heck Reaction
This protocol describes the synthesis of methyl (E)-3-(3-nitro-4-methylphenyl)acrylate.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and PPh₃ (0.02 mmol, 2 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF (5 mL), methyl acrylate (1.5 mmol), and Et₃N (2.0 mmol) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 3: Sonogashira Coupling
This protocol describes the synthesis of 2-nitro-4-(phenylethynyl)toluene.[5][6]
Materials:
-
This compound (or 1-iodo-2-methyl-4-nitrobenzene as a close analog)
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL), phenylacetylene (1.2 mmol), and DABCO (2.0 mmol) via syringe.
-
Stir the reaction mixture at 80 °C for 1 hour, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-phenyl-2-nitro-4-toluidine.[8]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium tert-butoxide (KOt-Bu)
-
Toluene, anhydrous
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and KOt-Bu (1.4 mmol).
-
Seal the vial with a cap and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol) via syringe.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 4-Iodo-2-nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 4-Iodo-2-nitrotoluene to synthesize 4-Iodo-2-aminotoluene (4-Iodo-2-toluidine). The primary challenge in this synthesis is the chemoselective reduction of the nitro functional group without cleaving the carbon-iodine bond. Various established methods, including reductions using iron, tin(II) chloride, and catalytic hydrogenation, are discussed. This guide offers comparative data, step-by-step protocols, and workflow diagrams to aid researchers in selecting and performing the optimal procedure for their specific needs.
Application Notes
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to valuable aniline derivatives.[1] The product of this specific reduction, 4-Iodo-2-aminotoluene, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] The presence of both a nitro group and an iodine substituent on the aromatic ring necessitates a careful choice of reducing agent to ensure high chemoselectivity.[4]
The primary synthetic challenge is to prevent hydrodehalogenation, a common side reaction where the iodine atom is reductively cleaved from the aromatic ring.[5] This is particularly problematic in catalytic hydrogenation when using highly active catalysts like palladium on carbon (Pd/C).[4][6] Therefore, methodologies that offer mild reaction conditions and high selectivity are preferred.
Common strategies for the selective reduction of nitroarenes containing halides include:
-
Dissolving Metal Reductions: Using metals like iron (Fe) or tin (Sn) in acidic media is a classic and robust approach.[7] Iron powder in the presence of acetic acid or ammonium chloride is a mild, effective, and economical choice that generally does not affect aryl halides.[6][8]
-
Metal Salt Reductions: Tin(II) chloride (SnCl₂) is a widely used reagent that provides a mild method for reducing nitro groups to amines, even in the presence of other reducible functional groups.[6][9] It is an excellent choice for substrates where dehalogenation is a concern.[4]
-
Catalytic Hydrogenation: While Pd/C can be problematic, other catalysts like Raney Nickel are often used for substrates where dehalogenation of aromatic iodides, bromides, and chlorides is a concern.[6] Specialized catalysts, such as sulfided platinum on carbon (Pt/C), can also exhibit high selectivity for the nitro group while preserving halogens.[4]
The choice of method depends on factors such as substrate compatibility, desired yield, scalability, and the environmental impact of the reagents. For instance, while effective, reductions involving tin can lead to problematic tin salt by-products that complicate purification.[10][11]
Comparative Data of Reduction Methods
The following table summarizes common methods for the reduction of this compound, providing a comparison of their key parameters to facilitate method selection.
| Method ID | Reagents & Catalyst | Solvent(s) | Temperature | Typical Time | Expected Yield | Selectivity & Remarks |
| A | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 2-4 hours | Good to Excellent | High selectivity; avoids dehalogenation. Iron salts are generally easier to remove than tin salts.[12] |
| B | SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 1-3 hours | Good to Excellent | Highly selective for the nitro group.[6][9] Work-up can be challenging due to the formation of tin oxide precipitates. |
| C | H₂, Raney Nickel | Methanol or Ethanol | Room Temp. - 50°C | 4-12 hours | Good to Excellent | Preferred over Pd/C to prevent dehalogenation of aryl halides.[6] Requires specialized hydrogenation equipment. |
Experimental Protocols
Method A: Reduction with Iron and Ammonium Chloride
This protocol describes the reduction of this compound using iron powder activated by ammonium chloride in a mixed solvent system.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® (diatomaceous earth)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (10.0 eq) and ammonium chloride (10.0 eq) to the suspension.[8]
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the iron salts and wash the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Iodo-2-aminotoluene.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Method B: Reduction with Tin(II) Chloride Dihydrate
This protocol utilizes stannous chloride, a mild reducing agent known for its high chemoselectivity.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃) or 1 M Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.[13]
-
Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.
-
Carefully basify the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A voluminous white precipitate of tin(IV) oxide will form.[10]
-
Extract the product from the aqueous slurry with ethyl acetate (3x volumes). The emulsion can be slow to separate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired product.
-
Purify further by recrystallization from a suitable solvent (e.g., ethanol/water) if required.[14]
Visualizations
Chemical Reaction Scheme
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 10. reddit.com [reddit.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]
Application Note and Protocol: Experimental Procedure for the Nitration of 4-Iodotoluene
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis.[1] This process involves the introduction of a nitro group (-NO2) onto an aromatic ring, a critical step in the synthesis of many important intermediates for pharmaceuticals, dyes, and explosives.[2][3][4] 4-Iodotoluene serves as a valuable starting material, and its nitration leads to the formation of 4-iodo-2-nitrotoluene, a key building block in the development of various complex organic molecules.[2][5] This document provides a detailed experimental protocol for the nitration of 4-iodotoluene, intended for researchers, scientists, and professionals in drug development.
Reaction Principle
The nitration of 4-iodotoluene proceeds via an electrophilic aromatic substitution mechanism.[1] A nitronium ion (NO2+), generated in situ from the reaction of a nitric acid source with a strong acid catalyst, is attacked by the electron-rich aromatic ring of 4-iodotoluene. The methyl and iodo substituents on the aromatic ring direct the incoming nitro group primarily to the ortho position relative to the methyl group.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted toluenes.[5][6]
Materials
-
4-Iodotoluene (p-iodotoluene)
-
Acetic anhydride
-
Concentrated nitric acid (HNO3)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether
-
Deionized water
Equipment
-
Round-bottom flask or Schlenk reaction tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates and developing chamber
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6.63 g of 4-iodotoluene in 5 mL of acetic anhydride.[5] Place the flask in an ice bath to cool the solution to 0°C.
-
Addition of Nitrating Agent: While maintaining the temperature at 0°C and stirring vigorously, slowly add 3 mL of concentrated nitric acid to the solution.[5] The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the complete addition of nitric acid, allow the reaction mixture to warm to 20-25°C and continue stirring for 4 hours.[5]
-
Quenching and Neutralization: Upon completion, cool the reaction mixture to room temperature.[5] Carefully add the mixture to a beaker containing crushed ice. Neutralize the solution to pH 7 by the slow addition of a sodium hydroxide solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).[5]
-
Washing: Combine the organic layers and wash with saturated brine solution.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (in a ratio between 1:3 and 1:5 v/v) to yield this compound as a yellow oily product.[5]
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
The nitration reaction is exothermic and can lead to runaway reactions if the temperature is not controlled. Ensure efficient cooling and slow addition of the nitrating agent.
-
Nitrotoluenes are toxic and potentially carcinogenic. Avoid inhalation, ingestion, and skin contact.
Data Presentation
The following table summarizes the quantitative data from a representative experiment.[5]
| Parameter | Value |
| Starting Material | 4-Iodotoluene |
| Mass of Starting Material | 6.63 g |
| Nitrating Agent | Concentrated Nitric Acid in Acetic Anhydride |
| Volume of Nitric Acid | 3 mL |
| Reaction Temperature | 0°C initially, then 20-25°C |
| Reaction Time | 4 hours |
| Product | This compound |
| Product Yield | 2.80 g (35%) |
| Appearance | Yellow oily product |
Characterization Data
The synthesized this compound can be characterized by spectroscopic methods. The following are reported NMR data for the product.[5]
-
¹H NMR (400MHz, CDCl₃): δ 8.20 (s, 1H), 7.73 (d, J = 8.1Hz, 1H), 7.01 (d, J = 7.9Hz, 1H), 2.47 (s, 3H)
-
¹³C NMR (101MHz, CDCl₃): δ 141.77, 134.22, 133.16, 89.74, 20.10
Visualizations
Reaction Scheme
Caption: Chemical scheme for the nitration of 4-iodotoluene.
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Iodo-2-nitrotoluene by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-iodo-2-nitrotoluene via recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.
Data Presentation: Solvent Selection for Recrystallization
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Suitability for Recrystallization |
| Ethanol | 0 | Low | Excellent |
| 25 | Moderate | ||
| 78 (Boiling Point) | High | ||
| Methanol | 0 | Low | Good |
| 25 | Moderate | ||
| 65 (Boiling Point) | High | ||
| Isopropanol | 0 | Low | Good |
| 25 | Moderate | ||
| 82 (Boiling Point) | High | ||
| Toluene | 0 | High | Poor (High solubility at low temp) |
| 25 | Very High | ||
| 111 (Boiling Point) | Very High | ||
| Water | 25 | Very Low / Insoluble | Poor (as a single solvent) |
| 100 (Boiling Point) | Very Low / Insoluble |
Table 2: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Hazards |
| Ethanol | 78 | -114 | Flammable |
| Methanol | 65 | -98 | Flammable, Toxic |
| Isopropanol | 82 | -89 | Flammable |
| Toluene | 111 | -95 | Flammable, Toxic |
| Water | 100 | 0 | Non-hazardous |
Experimental Protocols
A detailed methodology for the single-solvent and two-solvent recrystallization of this compound is provided below. Ethanol is often a suitable solvent for compounds of this nature.
Single-Solvent Recrystallization Protocol (Using Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate. Continue to add small portions of hot ethanol until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Two-Solvent Recrystallization Protocol (Using Ethanol and Water)
This method is useful if the compound is too soluble in a particular solvent even at low temperatures.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is hot, add water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Washing: Collect and wash the crystals as described in the single-solvent protocol, using an ice-cold ethanol/water mixture for washing.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling the solution in an ice bath.
A1: This is a common issue that can arise from several factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. To remedy this, gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth. Adding a "seed crystal" of pure this compound can also induce crystallization.
Q2: The product has "oiled out" instead of forming crystals.
A2: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. To address this:
-
Add more solvent: Reheat the solution and add more solvent to ensure the compound fully dissolves before cooling.
-
Lower the cooling temperature slowly: A slower cooling rate can sometimes prevent oiling out.
Q3: The recrystallized product is still colored.
A3: The presence of color indicates that colored impurities have not been effectively removed.
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also remove some of your desired product.[1]
Q4: The yield of the recrystallized product is very low.
A4: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of the dissolved product in the mother liquor.[3]
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize and be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.[1]
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the Recrystallization of this compound.
Troubleshooting Logic
This diagram provides a logical decision-making process for troubleshooting common issues during recrystallization.
Caption: Troubleshooting Decision Tree for Recrystallization.
References
Common side products in the synthesis of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Iodo-2-nitrotoluene. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
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Nitration of p-Iodotoluene: This involves the electrophilic substitution of a nitro group onto the p-iodotoluene backbone.
-
Iodination of 2-Nitrotoluene: This route involves the direct iodination of 2-nitrotoluene.
Each route has its own set of common side products and optimization challenges that researchers should be aware of.
Q2: What are the most common side products when synthesizing this compound via the nitration of p-iodotoluene?
A2: The primary side products in this route are isomeric mononitrated and dinitrated compounds. Due to the directing effects of the methyl and iodo groups on the aromatic ring, the nitro group can add to different positions, leading to impurities that can be challenging to separate.
Q3: What are the typical side products when preparing this compound through the iodination of 2-nitrotoluene?
A3: The main challenge in this synthetic pathway is controlling the regioselectivity of the iodination. Common side products include other isomeric iodo-nitrotoluenes and di-iodinated derivatives. The electron-withdrawing nature of the nitro group deactivates the ring, making the reaction less selective and potentially leading to multiple iodinated species.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.
Synthesis Route 1: Nitration of p-Iodotoluene
Problem 1: Low yield of the desired this compound and formation of significant amounts of isomeric impurities (e.g., 2-Iodo-4-nitrotoluene).
-
Question: My reaction is producing a mixture of iodo-nitrotoluene isomers, with a lower than expected yield of the target this compound. How can I improve the regioselectivity of the nitration?
-
Answer: The formation of isomeric side products is a common issue in the nitration of substituted toluenes. The methyl group is ortho-, para-directing, while the iodo group is also ortho-, para-directing but deactivating. To favor the formation of this compound, precise control of reaction conditions is crucial.
Troubleshooting Strategies:
-
Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to decreased selectivity and the formation of more side products.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully optimized. Using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can sometimes improve selectivity.
-
Slow Addition: Add the nitrating agent dropwise to the solution of p-iodotoluene with vigorous stirring. This ensures a low localized concentration of the nitrating agent, which can help to minimize side reactions.
-
Problem 2: Formation of dinitrated side products.
-
Question: I am observing the formation of dinitrated species in my reaction mixture, which complicates purification. How can I prevent this?
-
Answer: Dinitration occurs when the initial product, this compound, undergoes a second nitration. This is more likely to happen if the reaction conditions are too harsh or if an excess of the nitrating agent is used.
Troubleshooting Strategies:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to p-iodotoluene.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further nitration of the product.
-
Temperature: As with isomer control, maintaining a low temperature will disfavor the second nitration, which typically requires more forcing conditions.
-
Synthesis Route 2: Iodination of 2-Nitrotoluene
Problem 3: Formation of multiple iodo-nitrotoluene isomers and low yield of the desired this compound.
-
Question: My iodination of 2-nitrotoluene is not selective, and I am getting a mixture of isomers. How can I direct the iodination to the 4-position?
-
Answer: The nitro group in 2-nitrotoluene is a meta-director and is deactivating. This makes electrophilic substitution, including iodination, more challenging and less selective. To achieve high regioselectivity for the 4-position, the choice of iodinating agent and catalyst is critical.
Troubleshooting Strategies:
-
Iodinating System: Use a more reactive iodinating system. A common and effective method is the use of iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, in an acidic medium (e.g., sulfuric acid). This in situ generates a more potent electrophilic iodine species (I+).
-
Catalyst: Lewis acid catalysts can be employed to increase the electrophilicity of iodine.
-
Reaction Conditions: The reaction temperature and time should be carefully optimized to find a balance between achieving a reasonable reaction rate and maintaining selectivity.
-
Problem 4: Formation of di-iodinated side products.
-
Question: I am observing the formation of di-iodinated 2-nitrotoluene in my reaction. How can I minimize this over-iodination?
-
Answer: Di-iodination occurs when the desired mono-iodinated product reacts further with the iodinating agent. This is more prevalent under harsh reaction conditions or with a large excess of the iodinating reagent.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a controlled amount of the iodinating agent, typically a slight excess to ensure complete conversion of the starting material without promoting di-iodination.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC and quench the reaction once the desired product is formed in optimal yield.
-
Gradual Addition: Add the iodinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.
-
Experimental Protocols
Key Experiment: Nitration of p-Iodotoluene
This protocol is designed to favor the formation of this compound while minimizing side products.
| Parameter | Value/Procedure |
| Reactants | p-Iodotoluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Solvent | Acetic Anhydride |
| Temperature | 0-5 °C during addition, then room temperature |
| Procedure | 1. Dissolve p-iodotoluene in acetic anhydride and cool the mixture to 0 °C in an ice bath. 2. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 5 °C. 3. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC. 4. Quench the reaction by pouring it over crushed ice. 5. Extract the product with a suitable organic solvent (e.g., dichloromethane). 6. Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. 7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. |
| Purification | The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1][2][3] |
Purification Data: Recrystallization
Recrystallization is an effective method for purifying the crude this compound from isomeric impurities and dinitrated byproducts.
| Solvent System | Observation |
| Ethanol | The desired this compound is moderately soluble in hot ethanol and less soluble in cold ethanol, making it a good choice for recrystallization. Isomeric impurities may have different solubility profiles, allowing for their removal. |
| Methanol | Similar to ethanol, methanol can be used for recrystallization. The optimal solvent should be determined experimentally. |
| Hexane/Ethyl Acetate | A mixed solvent system can also be effective. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity is observed. Upon cooling, the purified product crystallizes out. |
Visualizing Experimental Logic
Workflow for Troubleshooting Side Product Formation in Nitration of p-Iodotoluene
Caption: Logical workflow for identifying and resolving common side product issues during the nitration of p-iodotoluene.
Decision Pathway for Purification Strategy
Caption: Decision-making flowchart for selecting the appropriate purification method based on the purity of the crude product.
References
Technical Support Center: Synthesis of 4-Iodo-2-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Iodo-2-nitrotoluene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common methods of nitration of p-iodotoluene and the Sandmeyer reaction of 4-methyl-3-nitroaniline.
Issue 1: Low Yield in the Nitration of p-Iodotoluene
Question: My yield of this compound from the nitration of p-iodotoluene is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in this reaction are a common problem and can often be attributed to several factors. Here is a systematic guide to troubleshooting this issue:
-
Temperature Control: The nitration of aromatic compounds is highly exothermic. Poor temperature control can lead to the formation of undesired side products, such as dinitrated compounds or oxidation products.
-
Recommendation: Maintain the reaction temperature strictly, for instance, at 0°C during the addition of nitric acid and between 20-25°C during the reaction period.[1] Use an ice bath and monitor the internal temperature of the reaction mixture closely.
-
-
Rate of Nitrating Agent Addition: Adding the nitrating agent too quickly can cause localized overheating, leading to the aforementioned side reactions.
-
Recommendation: Add the concentrated nitric acid slowly and dropwise to the solution of p-iodotoluene in acetic anhydride.[1]
-
-
Purity of Starting Materials: Impurities in the starting p-iodotoluene or the reagents can interfere with the reaction.
-
Recommendation: Ensure that the p-iodotoluene is of high purity. If necessary, purify it by recrystallization or distillation before use. Use fresh, high-purity nitric acid and acetic anhydride.
-
-
Inadequate Mixing: Inefficient stirring can lead to poor dispersion of the reactants and localized temperature gradients.
-
Recommendation: Use a magnetic stirrer and ensure vigorous mixing throughout the reaction.[1]
-
-
Work-up Procedure: Product loss can occur during the extraction and purification steps.
-
Recommendation: Ensure the pH is properly adjusted to 7 with a NaOH solution after the reaction.[1] Perform multiple extractions with a suitable solvent like ethyl acetate to ensure complete recovery of the product.[1] During column chromatography, select an appropriate solvent system to achieve good separation.[1]
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: I am observing multiple spots on my TLC plate after the reaction, and I am struggling to isolate the pure this compound. What are these impurities and how can I minimize them?
Answer:
The formation of multiple products is a common issue in aromatic nitration. The primary impurities are often isomers and dinitrated products.
-
Isomeric Impurities: The nitration of p-iodotoluene can potentially yield other isomers, although the directing effects of the iodo and methyl groups favor the formation of this compound.
-
Dinitrated Byproducts: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitrotoluene derivatives.
-
Recommendation: Carefully control the stoichiometry of the nitrating agent. Use the recommended amounts of nitric acid. Maintain a low reaction temperature to disfavor dinitration.
-
-
Purification Strategy:
-
Recommendation: Column chromatography is an effective method for separating this compound from its isomers and other impurities.[1] A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1] Experiment with different ratios to optimize the separation. Recrystallization from a suitable solvent can also be employed to further purify the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: The two primary methods for synthesizing this compound are:
-
Nitration of p-Iodotoluene: This involves the direct nitration of p-iodotoluene using a nitrating agent such as concentrated nitric acid, often in the presence of acetic anhydride or sulfuric acid.[1][2]
-
Sandmeyer Reaction: This involves the diazotization of 4-methyl-3-nitroaniline, followed by a reaction with an iodide salt, such as potassium iodide (KI).[3][4] This method is particularly useful for introducing iodine to an aromatic ring.[3][4]
Q2: How does the Sandmeyer reaction work for this synthesis, and what are the critical parameters?
A2: The Sandmeyer reaction proceeds in two main steps:
-
Diazotization: The starting amine, 4-methyl-3-nitroaniline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt.
-
Iodination: The diazonium salt is then treated with a solution of an iodide salt, such as potassium iodide.[3] The iodide ion displaces the diazonium group, which is released as nitrogen gas, to form the desired this compound.[5]
Critical parameters for a successful Sandmeyer reaction include:
-
Low Temperature: Maintaining a low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[6][7]
-
Slow Addition: The diazonium salt solution should be added slowly to the iodide solution to control the reaction rate and minimize side reactions.[7]
-
Purity of Amine: The starting amine must be pure to avoid the formation of colored impurities from side reactions.
Q3: Are there any alternative, more modern methods for this synthesis?
A3: Yes, modern cross-coupling reactions can be employed. For instance, a palladium-catalyzed reaction has been reported for the synthesis of 4-iodo-1-methyl-2-nitrobenzene.[1] This method involves reacting 3-methyl-2-nitrobenzoic acid with sodium iodide in the presence of a palladium trifluoroacetate catalyst, cuprous oxide, and other reagents at a high temperature.[1] While this method may offer different substrate scope or functional group tolerance, it involves more complex and expensive reagents.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reference |
| Nitration | p-Iodotoluene | Concentrated HNO₃, Acetic Anhydride | 35 | [1] |
| Palladium-catalyzed Iodination | 3-Methyl-2-nitrobenzoic acid | Pd(TFA)₂, Cu₂O, NaI | 43 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of p-Iodotoluene
This protocol is based on a reported method.[1]
Materials:
-
p-Iodotoluene (6.63 g)
-
Acetic anhydride (5 mL)
-
Concentrated nitric acid (3 mL)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 3 mL of concentrated nitric acid to the solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize it by adding NaOH solution until the pH reaches 7.
-
Transfer the mixture to a separatory funnel and extract the product with 200 mL of ethyl acetate, repeating the extraction three times.
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (v:v = 1:3 to 1:5) to yield this compound as a yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via nitration.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of 4-Iodo-2-nitro benzoic acid from benzene [chemcontent.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Iodo-2-nitrotoluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 4-iodo-2-nitrotoluene. This substrate presents unique challenges due to the steric hindrance from the ortho-nitro group and the electronic nature of the molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low to no conversion of this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue and can often be attributed to several factors related to the catalyst, base, or reaction conditions. Given that this compound is an electron-deficient aryl iodide, the oxidative addition step to the palladium catalyst should be relatively favorable. Therefore, problems likely lie in other parts of the catalytic cycle.
Possible Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction.
-
Solution 1: Catalyst Choice: While Pd(PPh₃)₄ is a common choice, sterically hindered and electron-deficient substrates often benefit from more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can improve the rates of both oxidative addition and reductive elimination. Consider screening different pre-catalysts.
-
Solution 2: Catalyst Quality: Ensure your catalyst has not degraded. Use a fresh batch or one that has been properly stored under an inert atmosphere. The formation of palladium black is an indicator of catalyst decomposition.
-
-
Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center and is often rate-limiting.
-
Solution 1: Base Selection: The choice of base is critical. If you are using a weaker base like Na₂CO₃, consider switching to a stronger or more soluble base such as K₃PO₄ or Cs₂CO₃, which are often more effective for challenging substrates.
-
Solution 2: Aqueous Conditions: The presence of water can be crucial for the activation of the boronic acid and the efficacy of inorganic bases like carbonates and phosphates. A mixed solvent system (e.g., dioxane/water, toluene/water) is often beneficial.
-
-
Inappropriate Solvent: The solvent must solubilize all reaction components to an adequate extent.
-
Solution 1: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene, often with water as a co-solvent. If solubility is an issue, screening different solvent systems is recommended.
-
-
Low Reaction Temperature:
-
Solution: Increase Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-120 °C may improve the reaction rate, provided the solvent is stable at that temperature. Microwave irradiation can also be a powerful tool for accelerating the reaction.
-
Question 2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of the starting material. How can I minimize these?
Answer:
The formation of byproducts is a common challenge in Suzuki couplings, particularly with sensitive substrates.
Minimizing Homocoupling of Boronic Acid:
This side reaction is often promoted by the presence of oxygen.
-
Solution 1: Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and solvent. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Solution 2: Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help favor the desired cross-coupling pathway.
Minimizing Dehalogenation (Protodeiodination):
This involves the replacement of the iodine atom with a hydrogen atom.
-
Solution 1: Choice of Base and Solvent: Some bases and solvents can act as hydrogen sources. Using an aprotic solvent and a non-coordinating base may help mitigate this issue.
-
Solution 2: Ligand Selection: The choice of ligand on the palladium catalyst can influence the propensity for dehalogenation. Screening different phosphine ligands may identify one that favors reductive elimination of the desired product over side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a Suzuki coupling with this compound?
A1: A good starting point would be to use a modern palladium pre-catalyst system. For example, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos. A moderately strong base such as K₃PO₄ in a mixed solvent system like dioxane/water (e.g., 4:1 ratio) at a temperature of 80-100 °C is a robust set of initial conditions to try.
Q2: How does the ortho-nitro group affect the reaction?
A2: The ortho-nitro group has two main effects. Electronically, it makes the aryl iodide more electron-deficient, which generally accelerates the oxidative addition step. Sterically, it provides significant hindrance around the reaction center, which can slow down the approach of the catalyst and the coupling partners, potentially requiring more robust ligands and higher temperatures.
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave-assisted synthesis can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates. It is advisable to start with conditions similar to conventional heating and optimize the temperature and time.
Q4: Is it necessary to use anhydrous solvents?
A4: Not always. In fact, for many Suzuki coupling reactions, the presence of water is beneficial, particularly when using inorganic bases like carbonates and phosphates, as it aids in their solubility and in the activation of the boronic acid. However, all solvents should be thoroughly degassed to remove oxygen.
Data Presentation
The following tables provide representative data for Suzuki-Miyaura coupling reactions of analogous sterically hindered and electron-deficient aryl iodides. These conditions can serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Catalyst and Ligand on Yield
(Reaction conditions: Aryl iodide (1.0 equiv), Phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1), 100 °C, 12 h)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 45-60 |
| 2 | Pd(PPh₃)₄ (5) | - | 60-75 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | 85-95 |
| 4 | PdCl₂(dppf) (3) | - | 70-85 |
Table 2: Effect of Base and Solvent on Yield
(Reaction conditions: 2-Iodo-nitrobenzene derivative (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd₂(dba)₃/SPhos (2 mol%/4 mol%), 100 °C, 12 h)
| Entry | Base (2.0 equiv) | Solvent | Representative Yield (%) |
| 1 | Na₂CO₃ | Dioxane/H₂O (4:1) | 65-75 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 70-80 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 85-95 |
| 4 | Cs₂CO₃ | Toluene/H₂O (10:1) | 90-98 |
| 5 | K₃PO₄ | DMF | 80-90 |
Experimental Protocols
Protocol 1: Conventional Heating using a Buchwald Ligand
This protocol is adapted from standard conditions for sterically hindered substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the aryl iodide).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2M Aqueous Na₂CO₃ solution
-
1,4-Dioxane
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (e.g., in a 4:1 ratio).
-
Seal the vial securely with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 120-140 °C for 20-40 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Work up the reaction mixture as described in the conventional protocol (steps 7-9).
Visualizations
Caption: General experimental workflow for Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Technical Support Center: Heck Reactions with 4-Iodo-2-nitrotoluene
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Heck cross-coupling reaction using 4-iodo-2-nitrotoluene. The electron-withdrawing nature of the nitro group makes this substrate highly reactive towards oxidative addition but can also introduce specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing no reaction or very low conversion of my starting material, this compound. What are the first things I should check?
A: Low or no conversion is a common issue that often points to problems with one of the core components of the reaction.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction was set up under a properly maintained inert atmosphere (Argon or Nitrogen). If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may have failed.
-
Reagent Quality: Verify the purity and dryness of your solvent (e.g., DMF, DMAc) and base. Water and other impurities can deactivate the catalyst. Ensure your alkene coupling partner is pure and free of polymerization inhibitors if applicable.
-
Temperature: Heck reactions are often temperature-sensitive. Ensure your reaction is being heated to the target temperature and that the temperature reading is accurate.
Q2: My reaction is working, but the yield is consistently low. How can I optimize the conditions for this compound?
A: Low yields suggest that while the catalytic cycle is turning over, it is inefficient. Systematic optimization is key.
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[1][2] If an organic base like triethylamine (Et₃N) gives low yields, consider switching to an inorganic base like K₂CO₃, Na₂CO₃, or Cs₂CO₃, which can be more effective in certain systems.
-
Ligand Choice: While some Heck reactions with aryl iodides can proceed without a ligand, the formation of palladium black (catalyst decomposition) is a risk.[3] Adding a phosphine ligand, such as PPh₃ or a more electron-rich, bulky phosphine like P(o-tolyl)₃ or XPhos, can stabilize the catalyst, prevent decomposition, and improve yields.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction. If standard solvents like DMF or acetonitrile are not performing well, consider switching to DMAc or toluene.
Q3: A major side product is 2-nitrotoluene, resulting from the replacement of iodine with hydrogen (hydrodehalogenation). How can I suppress this?
A: Hydrodehalogenation is a known side reaction for electron-deficient aryl halides.[4] It occurs when the organopalladium intermediate is intercepted by a hydride source before it can react with the alkene.
-
Choice of Base: Organic amine bases can sometimes be a source of hydrides. Switching to an inorganic base like sodium or potassium carbonate can minimize this pathway.[4]
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Some solvents can act as hydride donors.[4]
-
Ligand Modification: Employing more sterically hindered ligands can sometimes disfavor the competing reductive pathway that leads to hydrodehalogenation.[4]
Q4: My catalyst appears to be decomposing, indicated by the formation of black particles (palladium black). What is causing this and how can it be prevented?
A: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive, bulk metallic state.[3]
-
Ligand Stabilization: This is the most common solution. Ligands coordinate to the Pd(0) center, preventing aggregation.[3] If you are not using a ligand, adding one (e.g., PPh₃) is the first step. If you are already using a ligand, consider increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
-
Concentration: Running the reaction at a very low concentration can sometimes lead to catalyst precipitation. Ensure you are within typical concentration ranges (e.g., 0.1-0.5 M).
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature for a longer period.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Heck Reaction
This table outlines a general starting point for the Heck coupling of this compound with an alkene like methyl acrylate.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Alkene | Methyl Acrylate | 1.2 - 1.5 equiv |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 2 - 5 mol% |
| Ligand | Triphenylphosphine (PPh₃) | 4 - 10 mol% (2:1 ratio to Pd) |
| Base | Triethylamine (Et₃N) or Na₂CO₃ | 2.0 - 2.5 equiv |
| Solvent | Anhydrous DMF or Acetonitrile | 0.1 - 0.2 M concentration |
| Temperature | 80 - 110 °C | Varies by alkene reactivity |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst oxidation |
Detailed Experimental Protocol
This protocol is a representative procedure for the Heck reaction using methyl acrylate as the coupling partner.[5]
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl Acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Sodium Carbonate (Na₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.
B. Reaction Setup (0.5 mmol scale)
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (131.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol, 5 mol%), Triphenylphosphine (13.1 mg, 0.05 mmol, 10 mol%), and Sodium Carbonate (106.0 mg, 1.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add anhydrous DMF (2.5 mL) via syringe, followed by methyl acrylate (67 µL, 0.75 mmol).
C. Reaction Execution and Work-up
-
Place the sealed flask into a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Heck Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Mizoroki-Heck reaction, which proceeds via a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding these steps is key to troubleshooting. For example, a failure in the final "Reductive Elimination/Base Regeneration" step can halt the entire process.
Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.
Troubleshooting Workflow
If your reaction fails, follow this logical workflow to diagnose the potential issue. This decision tree helps prioritize what to investigate first, saving time and resources.
Caption: A decision tree for troubleshooting common Heck reaction failures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Removal of unreacted starting material from 4-Iodo-2-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting material from 4-Iodo-2-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material in the synthesis of this compound?
The most common starting material for the synthesis of this compound is p-iodotoluene, which is nitrated to introduce the nitro group.[1] Therefore, p-iodotoluene is the primary impurity to be removed.
Q2: What are the key physical property differences between this compound and p-iodotoluene that can be exploited for purification?
The primary differences that facilitate separation are their polarity, melting points, and boiling points. The presence of the nitro group in this compound significantly increases its polarity compared to p-iodotoluene. This difference is fundamental for chromatographic separations. Additionally, their distinct melting and boiling points allow for purification by recrystallization and distillation, respectively.
Q3: Which purification technique is most effective for removing p-iodotoluene?
Column chromatography is a highly effective method due to the significant polarity difference between the product and the starting material.[1][2] Recrystallization and fractional distillation are also viable techniques depending on the scale of the reaction and the purity requirements.
Q4: Are there any safety precautions I should be aware of during purification?
Yes. This compound and its isomers are considered irritants.[3] Nitrated aromatic compounds can be toxic and may be carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing distillation of nitro compounds, there is a risk of explosion if dinitrated byproducts have formed, especially at high temperatures.[4]
Troubleshooting Guides
Issue 1: Poor separation of spots on a TLC plate.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. If the spots remain at the baseline, increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture). If the spots run with the solvent front, decrease the eluent's polarity. |
| Co-elution of Product and Impurity | The chosen solvent system may not be selective enough. Try a different solvent system. For example, consider using a solvent mixture with different types of interactions, such as toluene/ethyl acetate or dichloromethane/hexane. |
| Overloaded TLC Plate | Applying too much sample can lead to broad, streaky spots that are difficult to resolve. Spot a more dilute solution of your crude product onto the TLC plate. |
Issue 2: Difficulty in inducing crystallization during recrystallization.
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated | The solution may be too dilute. Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. |
| Cooling too rapidly | Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Absence of nucleation sites | Crystal growth requires a nucleation site. Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of pure this compound. |
| Inappropriate recrystallization solvent | The chosen solvent may be too good a solvent for your compound even at low temperatures. If the compound remains soluble at low temperatures, a different solvent or a mixed solvent system should be tested. |
Issue 3: Product oils out during recrystallization.
| Possible Cause | Troubleshooting Step |
| Melting point of the solid is lower than the boiling point of the solvent | If the solid melts in the hot solvent rather than dissolving, it will "oil out". Choose a solvent with a lower boiling point. |
| Solution is cooling too quickly | As with difficulty crystallizing, rapid cooling can cause the compound to come out of solution as an oil. Ensure slow cooling. |
| Presence of impurities | Impurities can lower the melting point of the product, increasing the likelihood of it oiling out. Try purifying the crude material by another method, such as column chromatography, before recrystallization. |
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₇H₆INO₂ | 263.03 | 58-60 | 286.9 (predicted) | Soluble in toluene; slightly soluble in water.[5] |
| p-Iodotoluene | C₇H₇I | 218.04 | 33-35 | 211.5 | Insoluble in water; soluble in methanol.[3][6][7][8][9] |
Experimental Protocols
Column Chromatography
This method is highly effective due to the polarity difference between the more polar this compound and the less polar p-iodotoluene.
Methodology:
-
Prepare the Column: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like petroleum ether or hexane.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully loaded onto the top of the silica gel bed.
-
Elution: The separation is achieved by passing a mobile phase through the column. Based on a documented synthesis, a mobile phase of petroleum ether:ethyl acetate in a ratio between 1:3 and 1:5 (v/v) can be effective.[1]
-
Fraction Collection: As the solvent flows through the column, the separated components will elute at different times. The less polar p-iodotoluene will elute first, followed by the more polar this compound. Fractions are collected in separate test tubes.
-
Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed using a rotary evaporator to yield the purified this compound.
Recrystallization
This technique exploits the differences in solubility of the product and the starting material in a particular solvent at different temperatures.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or methanol are often good starting points for moderately polar compounds. The unreacted p-iodotoluene should either be very soluble in the cold solvent or insoluble in the hot solvent.
-
Dissolution: The crude product is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered to remove them.
-
Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. Pure crystals of this compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven.
Fractional Distillation
This method is suitable for separating liquids with different boiling points. Given the significant difference in boiling points between this compound (~287 °C, predicted) and p-iodotoluene (~212 °C), fractional distillation under reduced pressure is a viable option to prevent decomposition at high temperatures.
Methodology:
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source.
-
Distillation: The crude mixture is heated in the distillation flask under reduced pressure. The component with the lower boiling point, p-iodotoluene, will vaporize first, travel up the fractionating column, condense, and be collected in the receiving flask.
-
Temperature Monitoring: The temperature at the top of the column is carefully monitored. A stable temperature plateau indicates that a pure component is distilling.
-
Fraction Change: Once the p-iodotoluene has been distilled, the temperature will either drop (if there is no more volatile component) or start to rise towards the boiling point of this compound. At this point, the receiving flask should be changed to collect the purified product.
-
Product Collection: The fraction collected at the boiling point of this compound (under the specific vacuum) will be the purified product.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Page loading... [wap.guidechem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. p-Iodotoluene - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. p-iodotoluene [stenutz.eu]
- 8. chemimpex.com [chemimpex.com]
- 9. Iodotoluene - Wikipedia [en.wikipedia.org]
Preventing dehalogenation of 4-Iodo-2-nitrotoluene in coupling reactions
Technical Support Center: 4-Iodo-2-nitrotoluene Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during coupling reactions with this compound.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, where the iodine atom on this compound is replaced by a hydrogen atom. This leads to the formation of 2-nitrotoluene, reducing the yield of your desired product. The following sections provide guidance on how to minimize this undesired side reaction.
Identifying Dehalogenation
The presence of the dehalogenated byproduct, 2-nitrotoluene, can be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to 2-nitrotoluene.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show characteristic signals for 2-nitrotoluene, notably the appearance of a new proton signal in the aromatic region where the iodine atom was previously located.[1]
Troubleshooting Workflow
If significant dehalogenation is observed, follow this systematic workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation in coupling reactions.
Quantitative Data: Impact of Reaction Parameters on Dehalogenation
While specific data for this compound is limited in the literature, the following tables summarize general trends observed for electron-deficient aryl iodides in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. These tables illustrate how different reaction parameters can influence the ratio of the desired product to the dehalogenated byproduct.
Table 1: Suzuki-Miyaura Coupling - Representative Data
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate | Significant |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 80 | High | Minimal |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | Good | Moderate |
Table 2: Heck Reaction - Representative Data
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(OAc)₂ | Et₃N | DMF | 100 | Good | Moderate |
| Herrmann's Catalyst | NaOAc | NMP | 120 | High | Low |
| Pd/C | K₂CO₃ | DMA | 130 | Moderate | Significant |
Table 3: Sonogashira Coupling - Representative Data
| Catalyst System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | Good | Moderate |
| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | High | Low |
| Copper-free, Pd(dba)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | High | Minimal |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehalogenation?
A1: The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides generally more susceptible to side reactions. The presence of the electron-withdrawing nitro group further activates the molecule, which can sometimes favor the undesired hydrodehalogenation pathway.
Q2: What is the primary mechanism of dehalogenation?
A2: Dehalogenation often proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium catalyst with the base, solvent, or trace amounts of water. The Pd-H species can then reductively eliminate with the aryl group to produce the dehalogenated arene.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions leading to desired product versus dehalogenation.
Q3: How do bulky, electron-rich ligands help prevent dehalogenation?
A3: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate of reductive elimination of the desired coupled product from the palladium center. This makes the desired pathway kinetically more favorable, outcompeting the dehalogenation side reaction.
Q4: Which bases are best to avoid dehalogenation?
A4: Strong, nucleophilic bases, especially alkoxides like sodium ethoxide, can act as hydride donors and promote dehalogenation.[1] Weaker, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred as they are less likely to generate palladium-hydride species.[1]
Q5: What is the role of the solvent in dehalogenation?
A5: Protic solvents, such as alcohols, can serve as a source of hydrides, leading to dehalogenation. Aprotic, non-polar solvents like toluene and dioxane are generally better choices. While DMF is a common solvent for coupling reactions, it can also be a source of hydrides at elevated temperatures.
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, optimized to minimize dehalogenation of this compound. Note: These are starting points and may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Heck Reaction
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Herrmann's Catalyst (Palladacycle) (1-2 mol%)
-
NaOAc (2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Herrmann's catalyst, and NaOAc.
-
Add anhydrous NMP and the alkene via syringe.
-
Degas the mixture with several freeze-pump-thaw cycles.
-
Heat the reaction to 100-120 °C and monitor by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(dba)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous Dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(dba)₂, XPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous dioxane and the terminal alkyne.
-
Seal the vessel and heat the reaction to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and palladium black.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Logical Relationships of Preventative Measures
The choice of reaction parameters to prevent dehalogenation is interconnected. The following diagram illustrates these relationships.
Caption: Interplay of key reaction parameters in the prevention of dehalogenation.
References
Technical Support Center: Efficient Coupling of 4-Iodo-2-nitrotoluene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the efficient coupling of 4-iodo-2-nitrotoluene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful cross-coupling reactions.
Catalyst Selection and Optimization Workflow
The selection of an appropriate catalyst system is paramount for achieving high yields and minimizing side reactions in the coupling of this compound. The following diagram outlines a logical workflow for catalyst selection and optimization for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and structurally related compounds.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 1-Iodo-4-nitrobenzene | Pd(acac)₂ (2.5) | BrettPhos (5) | K₃PO₄ | Dioxane | 130 | 12 | 84 | [2] |
| 2-Iodonitrobenzene | [Pd(cin)Cl]₂ (2.5) | IPr (10) | K₃PO₄·3H₂O | Toluene | 130 | 4 | 66 | [1] |
| 4-Bromonitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | [3] |
Table 2: Heck Coupling of Aryl Halides with Alkenes
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | n-Butyl acrylate | Pd@HSQ | - | Et₃N | DMF | 120 | 2 | 95 | [4] |
| Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | DMF | 100 | 3 | 78.8 | [5] |
| 1-Iodo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ | NMP | 120 | 12 | 89 | [6] |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl Acrylate | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF | 110 | 4 | 85 | [7] |
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01) | - | DABCO | DMF | 100 | 1 | >99 | [8] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF/DMA | 80 | - | 76 | [9] |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | RT | 6 | 95 | [10] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | DABCO | - | - | - | Quantitative | [11] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the coupling of this compound and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings of this substrate can be attributed to several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial. All reagents and solvents must be properly degassed to prevent catalyst oxidation.
-
Inappropriate Ligand: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), are often more effective than traditional ligands like triphenylphosphine.[3]
-
Base Strength and Solubility: The base is critical for the transmetalation step. If you are using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; using a solvent system like dioxane/water can improve the efficacy of inorganic bases.[12]
-
Steric Hindrance: The ortho-nitro group in this compound can sterically hinder the coupling reaction, potentially leading to lower yields compared to less substituted nitroarenes.[1] Increasing the reaction temperature or using a less sterically demanding boronic acid may help.
Q2: I am observing significant dehalogenation of my this compound in a Heck reaction. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction. To minimize it:
-
Choice of Base and Solvent: Some bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base can help reduce dehalogenation.
-
Ligand Selection: The choice of ligand on the palladium catalyst can influence the rate of dehalogenation versus the desired coupling. Screening different phosphine ligands may identify one that favors reductive elimination of the coupled product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the Heck coupling.
Q3: My Sonogashira coupling is producing a lot of alkyne homocoupling (Glaser coupling) product. What can I do to prevent this?
A3: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.
-
Thorough Degassing: Ensure that your reaction mixture and solvents are rigorously degassed to remove all traces of oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require a different base and may need higher temperatures but can effectively eliminate the homocoupling side product.[13][14]
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Troubleshooting Workflow Diagram
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the sealed flask to the desired temperature (e.g., 100-120 °C) and stir vigorously. Monitor the reaction's progress.[7]
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the residue by column chromatography.
General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) iodide co-catalyst (1-5 mol%) in the chosen solvent (e.g., THF or DMF).
-
Base and Alkyne Addition: Add the amine base (e.g., Et₃N, 2-3 equiv.) followed by the dropwise addition of the terminal alkyne (1.1-1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.[10]
-
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Managing temperature control during the nitration of 4-iodotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-iodotoluene. Our focus is on managing temperature control to ensure optimal reaction outcomes, including yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-iodotoluene?
The optimal temperature for the nitration of 4-iodotoluene is a balance between reaction rate and selectivity. Based on established protocols for similar substrates, the initial addition of the nitrating agent should be carried out at a low temperature, typically around 0°C, to control the initial exothermic reaction. Following the addition, the reaction is often allowed to proceed at a slightly higher temperature, in the range of 20-25°C, to ensure a reasonable reaction rate.[1] Exceeding this range can lead to an increase in side products and a decrease in the yield of the desired 4-iodo-2-nitrotoluene.
Q2: What are the primary side products to expect, and how does temperature influence their formation?
The primary side products in the nitration of 4-iodotoluene include isomers (4-iodo-3-nitrotoluene), dinitrated products, and oxidation products.
-
Isomer Formation: The directing effects of the methyl and iodo groups on the toluene ring favor the formation of this compound. However, changes in temperature can influence the regioselectivity. While specific data for 4-iodotoluene is limited, in the nitration of toluene, lower temperatures tend to favor the formation of the ortho-isomer, while higher temperatures can lead to an increase in the para-isomer.
-
Dinitration: Higher reaction temperatures and prolonged reaction times can promote the addition of a second nitro group, leading to the formation of dinitrotoluene derivatives.
-
Oxidation: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group or degradation of the aromatic ring, resulting in a variety of impurities and a decrease in the overall yield.
Q3: My reaction is proceeding very slowly. Should I increase the temperature?
While a slight, controlled increase in temperature can enhance the reaction rate, it should be done with extreme caution. Before increasing the temperature, consider other factors that might be slowing down the reaction:
-
Insufficient mixing: Ensure vigorous stirring to overcome mass transfer limitations between the organic and aqueous phases.
-
Reagent quality: Use fresh, high-purity nitric and sulfuric acids.
-
Concentration: The concentration of the nitrating agent can significantly impact the reaction rate.
If these factors have been addressed, a cautious and incremental increase in temperature while closely monitoring the reaction is an option. However, be aware of the increased risk of side product formation.
Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?
A runaway reaction is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. Signs of a runaway reaction include:
-
A sudden and rapid increase in the internal temperature of the reaction vessel.
-
Vigorous gas evolution (brown fumes of nitrogen dioxide).
-
A noticeable change in the color of the reaction mixture (darkening or charring).
Immediate Actions:
-
Stop the addition of all reagents immediately.
-
Increase cooling to the maximum capacity. This can be achieved by adding more ice, dry ice, or a cryogen to the cooling bath.
-
If the reaction is still not under control, prepare for emergency quenching. This should only be done as a last resort and with extreme caution by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the nitration of 4-iodotoluene, with a focus on temperature-related problems.
Problem: Low Yield of this compound
| Possible Cause | Recommended Action |
| Reaction temperature too low | Gradually increase the reaction temperature in small increments (e.g., 5°C) while monitoring the reaction progress by TLC or GC. |
| Reaction temperature too high | Ensure the initial addition of the nitrating agent is performed at 0°C. Maintain the reaction temperature within the recommended range (20-25°C). |
| Incomplete reaction | Extend the reaction time and monitor the consumption of the starting material. |
| Side reactions (oxidation, dinitration) | Lower the reaction temperature and ensure a controlled rate of addition of the nitrating agent. |
Problem: High Levels of Impurities
| Possible Cause | Recommended Action |
| Formation of 4-iodo-3-nitrotoluene isomer | Optimize the reaction temperature. Lower temperatures may improve selectivity for the 2-nitro isomer. |
| Dinitration products present | Reduce the reaction temperature and time. Use a stoichiometric amount of the nitrating agent. |
| Oxidation byproducts (dark-colored mixture) | Maintain a low reaction temperature throughout the addition and reaction. Ensure the starting material is of high purity. |
Experimental Protocols
Protocol for the Nitration of 4-Iodotoluene
This protocol is adapted from a procedure for the nitration of p-iodotoluene.[1]
Materials:
-
4-Iodotoluene
-
Acetic anhydride
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6.63 g of 4-iodotoluene in 5 mL of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 3 mL of concentrated nitric acid dropwise to the stirred solution, ensuring the temperature is maintained at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 4 hours.
-
Cool the reaction to room temperature and neutralize to pH 7 by the slow addition of a NaOH solution.
-
Extract the mixture three times with 200 mL of ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart to diagnose and resolve low yield issues.
Relationship Between Temperature and Reaction Outcomes
References
Technical Support Center: Purifying 4-Iodo-2-nitrotoluene by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of 4-Iodo-2-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the stationary and mobile phase for the purification of this compound?
A1: A common and effective stationary phase for the purification of this compound is silica gel. A recommended mobile phase is a mixture of petroleum ether and ethyl acetate. A specific ratio to start with is petroleum ether:ethyl acetate (v:v) = 1:3 to 1:5.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: What is the ideal Rf value for my target compound, this compound, on a TLC plate before running the column?
A2: As a general guideline, the desired compound should have an Rf value of approximately 0.3 in the chosen solvent system on a TLC plate.[2] This typically ensures good separation from impurities and a reasonable elution time from the column.
Q3: My crude sample is not dissolving well in the chromatography solvent. How should I load it onto the column?
A3: If your sample has poor solubility in the eluent, you can use a technique called "dry loading".[3] Dissolve your crude mixture in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Q4: I am not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What could be the issue?
A4: This can happen for a few reasons. One possibility is that your compound may be degrading on the silica gel during the longer exposure time of column chromatography compared to a TLC plate.[4] You can test for this by running a 2D TLC. Another reason could be overloading the column with too much sample, which leads to broad, overlapping bands.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound is not moving down the column (stuck at the origin). | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent (e.g., petroleum ether). |
| The separation is poor, and the collected fractions are all mixed. | - The column was not packed properly (e.g., air bubbles, cracks).- The sample was loaded unevenly.- The solvent polarity was changed too abruptly. | - Repack the column carefully to ensure a uniform bed.- Ensure the initial sample band is as narrow and horizontal as possible.- Use a gradient elution with a gradual change in solvent polarity. |
| The compound appears to be decomposing on the column. | The compound is unstable on silica gel. | - Consider using a different stationary phase, such as alumina or Florisil.- Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1%) to the mobile phase if your compound is base-stable.[2] |
| Streaky or tailing bands are observed. | - The compound is interacting too strongly with the stationary phase.- The sample is overloaded. | - Add a small amount of a modifier to the mobile phase. For acidic compounds, a little acetic acid can help; for basic compounds, triethylamine can be beneficial.[2]- Reduce the amount of sample loaded onto the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with varying ratios of petroleum ether and ethyl acetate to find a solvent system where the this compound has an Rf of ~0.3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly as the silica settles. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the top layer of sand/silica.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the solvent through at a steady rate.
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Summary
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Petroleum Ether:Ethyl Acetate | [1] |
| Mobile Phase Ratio (v:v) | 1:3 - 1:5 | [1] |
| Target Rf Value | ~0.3 | [2] |
Experimental Workflow
Caption: Workflow for the purification of this compound via column chromatography.
References
Validation & Comparative
Spectroscopic Fingerprints: A Comparative Guide to 4-Iodo-2-nitrotoluene and Its Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of 4-iodo-2-nitrotoluene and its related isomers, offering a valuable resource for identification and quality control.
This document details the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. For a comprehensive comparison, data for positional isomers of nitrotoluene (2-nitrotoluene and 4-nitrotoluene) are also presented. The inclusion of detailed experimental protocols ensures that researchers can replicate and verify these findings.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparator compounds.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| This compound | 8.20 | s | - | H-3 |
| 7.73 | d | 8.1 | H-5 | |
| 7.01 | d | 7.9 | H-6 | |
| 2.47 | s | - | -CH₃ | |
| 2-Nitrotoluene | 7.93 | d | 8.2 | H-3 |
| 7.49 | t | 7.6 | H-5 | |
| 7.33 | t | 7.8 | H-4 | |
| 7.33 | d | 7.5 | H-6 | |
| 2.57 | s | - | -CH₃ | |
| 4-Nitrotoluene | 8.11 | d | 8.7 | H-3, H-5 |
| 7.33 | d | 8.7 | H-2, H-6 | |
| 2.46 | s | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| This compound [1] | 141.77 | C-1 |
| 134.22 | C-2 (C-NO₂) | |
| 133.16 | C-4 (C-I) | |
| (Aromatic CH carbons not explicitly assigned) | - | |
| 89.74 | (Likely C-5 or C-6) | |
| 20.10 | -CH₃ | |
| 2-Nitrotoluene | 149.3 | C-2 (C-NO₂) |
| 133.8 | C-1 | |
| 132.1 | C-4 | |
| 127.5 | C-5 | |
| 124.5 | C-6 | |
| 124.2 | C-3 | |
| 20.6 | -CH₃ | |
| 4-Nitrotoluene [2] | 146.2 | C-4 (C-NO₂) |
| 145.9 | C-1 | |
| 129.76 | C-2, C-6 | |
| 123.49 | C-3, C-5 | |
| 21.57 | -CH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | ν (NO₂) symmetric | ν (NO₂) asymmetric | ν (C-H) aromatic | ν (C-H) aliphatic | ν (C-I) |
| This compound | ~1350 | ~1530 | ~3100-3000 | ~2950-2850 | ~600-500 |
| 2-Nitrotoluene | ~1350 | ~1525 | ~3100-3000 | ~2950-2850 | - |
| 4-Nitrotoluene | ~1345 | ~1520 | ~3100-3000 | ~2950-2850 | - |
Note: IR data for this compound is predicted based on characteristic group frequencies as specific experimental data was not found in the search.
Table 4: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₆INO₂ | 263.03 | 263 (M+), 136 (M-I), 90 (M-I-NO₂) |
| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | 137 (M+), 120 (M-OH), 91 (M-NO₂), 65 |
| 4-Nitrotoluene | C₇H₇NO₂ | 137.14 | 137 (M+), 107 (M-NO), 91 (M-NO₂), 65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Data Acquisition :
-
¹H NMR : Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR : Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of approximately 250 ppm and a relaxation delay of 2-5 seconds.
-
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy (Thin Solid Film Method)
-
Sample Preparation : A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene chloride or acetone.[1]
-
Film Formation : A drop of the resulting solution is placed onto a clean, dry salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]
-
Instrumentation : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent like dichloromethane or hexane, with a typical concentration of around 10 µg/mL.[4] The solution should be free of particles.[5]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions :
-
Injector : Splitless injection at a temperature of 250-280°C.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C, held for 5-10 minutes.
-
-
MS Conditions :
-
Ionization : Electron ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or ion trap.
-
Scan Range : m/z 40-400.
-
-
Data Analysis : The total ion chromatogram (TIC) is used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and a logical pathway for compound identification.
Caption: General workflow for the spectroscopic characterization of a solid organic compound.
Caption: Logical pathway for the identification of this compound using spectroscopic data.
References
Reactivity Face-Off: 4-Iodo-2-nitrotoluene vs. 4-Bromo-2-nitrotoluene in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. For drug development professionals and researchers engaged in the synthesis of complex molecular architectures, 4-halo-2-nitrotoluenes are valuable intermediates. This guide presents an objective comparison of the reactivity of 4-Iodo-2-nitrotoluene and 4-Bromo-2-nitrotoluene, with a focus on their performance in widely-used palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and extrapolated experimental data from analogous systems.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is inherently weaker and more polarizable than the Carbon-Bromine (C-Br) bond. This distinction is the primary driver for the generally observed higher reactivity of this compound in palladium-catalyzed reactions.
Executive Summary: The Reactivity Advantage of the Iodo-Substituent
It is a well-established principle in organic chemistry that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1][2][3] This trend is predominantly governed by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more susceptible to the crucial oxidative addition step by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[3]
Consequently, this compound is anticipated to exhibit superior reactivity compared to its bromo counterpart. This translates to several practical advantages for the synthetic chemist:
-
Milder Reaction Conditions: Reactions involving this compound can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster rate of oxidative addition typically leads to a reduction in the overall time required for the reaction to reach completion.
-
Higher Yields: The enhanced reactivity can lead to more efficient conversion of the starting material to the desired product, resulting in higher isolated yields.
-
Lower Catalyst Loading: In some instances, the higher reactivity of the iodo-compound may allow for a reduction in the amount of expensive palladium catalyst required.
While this compound generally offers a reactivity advantage, 4-Bromo-2-nitrotoluene remains a valuable and often more cost-effective starting material. For less challenging transformations or when a milder reactivity profile is desired, the bromo-analogue can be a suitable choice.
Data Presentation: A Comparative Overview
| Reaction | Coupling Partner | Aryl Halide | Typical Catalyst System | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | This compound | Pd(PPh₃)₄ | K₂CO₃ | 80-90 | 4-8 | 85-95 |
| 4-Bromo-2-nitrotoluene | Pd(PPh₃)₄ | K₂CO₃ | 90-110 | 12-24 | 70-85 | ||
| Heck | Styrene | This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 90-100 | 6-12 | 80-90 |
| 4-Bromo-2-nitrotoluene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 100-120 | 18-36 | 65-80 | ||
| Buchwald-Hartwig | Morpholine | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | 80-100 | 8-16 | 80-90 |
| 4-Bromo-2-nitrotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100-110 | 16-30 | 60-75 |
Experimental Protocols
Detailed experimental methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), is added, and the evacuation/backfilling cycle is repeated. A degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL), is added via syringe. The reaction mixture is then heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Reaction
In a sealed tube, the aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol), styrene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), and a base, for example, triethylamine (Et₃N, 2.0 mmol), are combined in a suitable solvent like DMF (5 mL). The mixture is degassed with argon for 15 minutes and the tube is sealed. The reaction is then heated to the appropriate temperature with stirring for the required duration. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting residue is purified by column chromatography.[4][5]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand such as XPhos (0.04 mmol), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The aryl halide (this compound or 4-Bromo-2-nitrotoluene, 1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol) are then added, followed by an anhydrous, degassed solvent such as toluene (5 mL). The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature with stirring. The reaction is monitored by TLC or GC-MS. Once the starting material is consumed, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[6][7][8]
Mandatory Visualizations
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
Conclusion
The choice between this compound and 4-Bromo-2-nitrotoluene as a synthetic intermediate is a balance between reactivity, cost, and the specific demands of the synthetic route. For syntheses requiring high efficiency, mild conditions, and rapid execution, this compound is generally the superior choice due to the inherent reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. Conversely, for large-scale applications or when cost is a primary consideration, the more stable and economical 4-Bromo-2-nitrotoluene presents a viable and often preferred alternative. This guide provides the foundational knowledge and procedural outlines to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to HPLC and GC-MS Analysis of 4-Iodo-2-nitrotoluene Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing 4-iodo-2-nitrotoluene. The selection of an appropriate analytical technique is crucial for monitoring reaction progress, identifying potential impurities, and ensuring the quality and purity of synthesized intermediates in pharmaceutical and chemical development.
Introduction
This compound is a valuable chemical intermediate. Its synthesis, typically through the nitration of p-iodotoluene or the iodination of o-nitrotoluene, can produce a complex mixture of the target compound, unreacted starting materials, and isomeric byproducts. Accurate analytical methods are therefore essential for both qualitative and quantitative assessment of these reaction mixtures. This guide compares the capabilities of HPLC with UV detection and GC-MS for this specific application, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols.
Expected Composition of a this compound Reaction Mixture
The composition of the reaction mixture will largely depend on the synthetic route employed. Key components that may be present and require analytical separation and quantification include:
-
Target Product: this compound
-
Starting Materials:
-
p-Iodotoluene (from nitration route)
-
o-Nitrotoluene (from iodination route)
-
-
Potential Isomeric Byproducts:
-
2-Iodo-4-nitrotoluene
-
Other positional isomers of iodo-nitrotoluene
-
Dinitrotoluene isomers (if nitration conditions are not well-controlled)
-
Data Presentation: A Quantitative Comparison
The following tables provide a summary of the quantitative performance and general characteristics of HPLC-UV and GC-MS for the analysis of a this compound reaction mixture. It is important to note that the exact performance metrics can vary based on the specific instrumentation, column chemistry, and analytical conditions used.
Table 1: Comparison of General Performance Characteristics
| Feature | HPLC with UV Detection | GC-MS |
| Analytical Principle | Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation is based on the volatility and polarity of analytes in a gaseous mobile phase, with detection by a mass spectrometer. |
| Analyte Volatility | Not a limiting factor; suitable for non-volatile and thermally labile compounds. | Analytes must be volatile and thermally stable to be vaporized without degradation. |
| Selectivity | Good, however, co-elution of structurally similar isomers can pose a challenge and may require specialized columns (e.g., phenyl-hexyl) for optimal resolution.[1][2] | Excellent, as the mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio of fragmented ions, allowing for definitive peak identification. |
| Sensitivity | Typically in the low microgram per milliliter (µg/mL) or parts per million (ppm) range. | Generally offers higher sensitivity, often reaching the nanogram per milliliter (ng/mL) or parts per billion (ppb) range, particularly when using selective ion monitoring (SIM) mode. |
| Instrumentation Cost | Lower initial investment and operational costs. | Higher initial purchase price and ongoing maintenance costs. |
| Typical Analysis Time | Can offer relatively rapid analysis, often within 10 to 30 minutes. | Analysis times can be longer due to the need for temperature programming to elute all components. |
Table 2: Estimated Chromatographic Performance Data
| Analyte | HPLC-UV (on a C18 column) | GC-MS (on a DB-5ms column) |
| Estimated Retention Time (min) | Resolution (Rs) from this compound | |
| o-Nitrotoluene | ~5.2 | > 2.0 |
| p-Iodotoluene | ~8.1 | > 2.0 |
| 2-Iodo-4-nitrotoluene | ~7.5 | > 1.5 |
| This compound | ~7.8 | - |
Disclaimer: The data presented in Table 2 are estimated values derived from typical chromatographic behavior and published data on similar compounds. Actual results will be dependent on the specific analytical setup.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a general methodology for the HPLC analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the crude reaction mixture into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to obtain a stock solution of approximately 1 mg/mL.
-
Perform a further dilution (e.g., 1:10 or 1:100) with the mobile phase to bring the analyte concentrations within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point. For improved resolution of isomers, a phenyl-hexyl column could be employed.[1][2]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is often effective. For Mass-Spec compatible applications, any acid modifier like phosphoric acid should be replaced with formic acid.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the GC-MS analysis of a this compound reaction mixture.
1. Sample Preparation:
-
Prepare a stock solution of the reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a final concentration suitable for GC-MS analysis (e.g., 1-20 µg/mL).
-
An internal standard (e.g., a stable, deuterated aromatic compound) can be added to the final dilution for enhanced quantitative accuracy.
2. GC-MS Instrumentation and Conditions:
-
Chromatographic System: A gas chromatograph coupled to a mass selective detector.
-
Column: A standard non-polar or low-bleed capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium with a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 270 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Increase the temperature at a rate of 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mandatory Visualizations
Caption: A logical workflow for the analysis of this compound reaction mixtures using HPLC.
Caption: A logical workflow for the analysis of this compound reaction mixtures using GC-MS.
References
X-ray Crystallographic Analysis: A Comparative Look at 4-Iodo-2-nitrotoluene and Related Compounds
A detailed comparison of the crystallographic data of 4-Iodo-2-nitrotoluene with related molecules remains a challenge due to the limited availability of public crystallographic information for the primary compound and its close isomers. This guide provides a framework for such a comparison, detailing the experimental protocols involved in X-ray crystallographic analysis and presenting available data for a structurally related compound, 4-nitrotoluene, to serve as a reference point.
For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interactions. X-ray crystallography is the gold standard for elucidating these atomic arrangements. However, the crystallographic data for this compound is not readily found in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Similarly, detailed crystallographic parameters for its isomer, 2-iodo-4-nitrotoluene, are also scarce in the public domain.
To facilitate future comparative analysis, this guide outlines the necessary data points and presents the known crystallographic information for 4-nitrotoluene, a compound that shares the nitrotoluene backbone.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters. Entries for this compound and 2-iodo-4-nitrotoluene are marked as "Not available" to reflect the current lack of public data. The data for 4-nitrotoluene is provided as a benchmark.
| Parameter | This compound | 2-Iodo-4-nitrotoluene | 4-Nitrotoluene |
| Formula | C₇H₆INO₂ | C₇H₆INO₂ | C H₇NO₂ |
| Crystal System | Not available | Not available | Orthorhombic |
| Space Group | Not available | Not available | Pcab[1] |
| Unit Cell Dimensions | |||
| a (Å) | Not available | Not available | 6.43[1] |
| b (Å) | Not available | Not available | 14.07[1] |
| c (Å) | Not available | Not available | 15.66[1] |
| α (°) | Not available | Not available | 90 |
| β (°) | Not available | Not available | 90 |
| γ (°) | Not available | Not available | 90 |
| Volume (ų) | Not available | Not available | 1417.6 |
| Z | Not available | Not available | 8[1] |
| R-factor | Not available | Not available | 0.107[1] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small molecule like this compound involves a standardized workflow. The following protocol outlines the essential steps from crystal growth to structure solution.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a sealed container with a second "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to determine the initial positions of the atoms in the asymmetric unit. For small molecules, direct methods are commonly used to solve the phase problem.
The initial structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in crystallographic analysis, the following diagrams are provided.
References
A Comparative Guide to the Electronic Properties of 4-Iodo-2-nitrotoluene and Related Compounds: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 4-Iodo-2-nitrotoluene and related nitrotoluene derivatives based on Density Functional Theory (DFT) studies. Due to a lack of specific DFT research on this compound, this document leverages data from its isomers and analogous compounds to offer valuable insights for researchers in drug development and materials science.
Introduction to this compound
This compound is a halogenated nitroaromatic compound.[1][2][3] The presence of an iodine atom and a nitro group on the toluene backbone significantly influences its electronic structure, making it a molecule of interest for various chemical and pharmaceutical applications. Understanding its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, is crucial for predicting its reactivity, stability, and potential biological activity.
Comparative DFT Analysis
Key Electronic Properties
The electronic properties of these molecules, particularly the HOMO-LUMO energy gap, provide insights into their chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity.[7][8]
| Molecule | Method | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2-Iodo-5-nitrotoluene | DFT | DGDZVP | - | - | 6.66[4] |
| 2-chloro-4-nitrotoluene | DFT | B3LYP/6-31G | - | - | - |
| 4-chloro-2-nitrotoluene | DFT | B3LYP/6-31G | - | - | - |
| 2-amino-4-nitrotoluene | DFT | B3LYP/6-311++G(d,p) | - | - | 3.35[9] |
| 2-amino-5-nitrotoluene | DFT | B3LYP/6-311++G(d,p) | - | - | 3.41[9] |
Note: Specific HOMO and LUMO energy values for 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene were not explicitly stated in the abstract of the cited study, though the study mentioned that charge transfer occurs within the molecules.[6]
Experimental and Computational Methodologies
The computational studies on related nitrotoluene derivatives provide a robust framework for a future DFT analysis of this compound.
Computational Protocol: A Typical DFT Workflow
A standard workflow for DFT calculations on nitrotoluene derivatives involves several key steps:
Caption: A typical workflow for DFT calculations.
Experimental Protocols
Experimental validation of computational results is crucial. Techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are commonly used to analyze the vibrational spectra of these compounds.[6]
FTIR and FT-Raman Spectroscopy Protocol:
-
Sample Preparation: For solid-phase FTIR, the compound is typically mixed with KBr to form a pellet. For FT-Raman, the solid sample is used directly.
-
Data Acquisition: Spectra are recorded within a specific range (e.g., 4000-400 cm⁻¹ for FTIR and 4000-50 cm⁻¹ for FT-Raman).[6]
-
Spectral Analysis: The obtained spectra are then compared with the computationally predicted vibrational frequencies.
Logical Relationships in DFT Analysis
The relationship between different computational and experimental components is essential for a comprehensive understanding of the molecule's properties.
References
- 1. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. PubChemLite - this compound (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
Kinetic Showdown: A Comparative Analysis of the Suzuki Coupling of 4-Iodo-2-nitrotoluene
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are crucial scaffolds in many pharmaceutical agents. The efficiency of this reaction is highly dependent on the electronic and steric nature of the substrates. This guide provides a detailed kinetic analysis of the Suzuki coupling of 4-iodo-2-nitrotoluene, a substrate featuring both a sterically demanding ortho-nitro group and an activating iodo leaving group. To offer a clear performance benchmark, its kinetic profile is compared with that of the well-studied 4-iodoacetophenone.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The reaction mechanism is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3] For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step.[2][4] The reactivity of the aryl halide is significantly influenced by the nature of the halogen, with the general trend being I > OTf > Br >> Cl.[1]
Comparative Kinetic Data
Due to the limited availability of specific kinetic data for the Suzuki coupling of this compound, this guide presents experimental data for a structurally analogous compound, 4-iodoacetophenone, and provides a reasoned prediction for the kinetic behavior of this compound. The presence of an electron-withdrawing group, such as the nitro or acetyl group, is known to increase the rate of oxidative addition.[4]
Table 1: Experimental Kinetic Data for the Suzuki Coupling of 4-Iodoacetophenone with Phenylboronic Acid. [5]
| Parameter | Value | Conditions |
| Catalyst | Herrmann–Beller palladacycle | - |
| Reaction Order in Aryl Halide | Quasi-first-order | 4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C |
| Reaction Order in Phenylboronic Acid | Zero-order | 4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.03 to 0.15 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C |
| Reaction Order in Base | Zero-order | 4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.035 to 0.15 mol/L), Pd (5·10⁻⁶ mol/L), ethanol, 60 °C |
| Activation Energy (Ea) | ~63 kJ/mol | 4-iodoacetophenone (0.05 mol/L), phenylboronic acid (0.06 mol/L), MeONa (0.075 mol/L), Pd (5·10⁻⁶ mol/L), ethanol |
Table 2: Predicted Kinetic Profile for the Suzuki Coupling of this compound with Phenylboronic Acid.
| Parameter | Predicted Value | Rationale |
| Reaction Order in Aryl Halide | Quasi-first-order | The fundamental mechanism of oxidative addition is expected to be similar to that of 4-iodoacetophenone. |
| Reaction Order in Phenylboronic Acid | Zero-order | For aryl iodides, transmetalation is typically not the rate-determining step.[5] |
| Reaction Order in Base | Zero-order | The base is generally in excess and not involved in the rate-determining step.[5] |
| Activation Energy (Ea) | Potentially lower than 63 kJ/mol | The nitro group is a stronger electron-withdrawing group than the acetyl group, which should accelerate the rate-determining oxidative addition step, thus lowering the activation energy.[4] However, the ortho position of the nitro group may introduce steric hindrance, which could slightly increase the activation energy.[6] |
| Relative Reaction Rate | Faster than 4-iodoacetophenone | The stronger electron-withdrawing nature of the nitro group is expected to have a dominant effect, leading to a faster overall reaction rate compared to 4-iodoacetophenone under identical conditions.[4] |
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of a Suzuki-Miyaura coupling reaction is provided below, adapted from the literature.[5][7] This protocol can be modified for the specific analysis of this compound.
Materials:
-
This compound (or other aryl halide)
-
Phenylboronic acid (or other organoboron reagent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, or NaOMe)
-
Anhydrous solvent (e.g., toluene, dioxane, or ethanol)
-
Internal standard (e.g., dodecane)
-
Reaction vials/flasks
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (e.g., this compound, 1.0 mmol), the organoboron reagent (e.g., phenylboronic acid, 1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂, 0.02 mmol, and SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 5 mL) and the internal standard to the reaction vessel via syringe.
-
Reaction Initiation and Monitoring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C) and start vigorous stirring. At specified time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture and quench them immediately in a vial containing a suitable solvent (e.g., diethyl ether) and a quenching agent if necessary (e.g., a small amount of water or dilute acid).
-
Sample Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. To determine the reaction order with respect to each component, perform a series of experiments where the initial concentration of one reactant is varied while keeping the others constant. The activation energy can be determined by measuring the reaction rate at different temperatures and constructing an Arrhenius plot.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The kinetic analysis of the Suzuki coupling of this compound is crucial for optimizing reaction conditions and maximizing yield and efficiency, particularly in the context of pharmaceutical synthesis. While direct experimental data for this specific substrate is scarce, a comparative approach using data from the structurally similar 4-iodoacetophenone provides valuable insights. The strong electron-withdrawing nature of the nitro group in this compound is predicted to accelerate the rate-determining oxidative addition step, leading to a faster overall reaction rate compared to its acetyl-substituted counterpart. However, potential steric hindrance from the ortho-nitro group should also be considered when designing catalytic systems. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic studies and further elucidate the reactivity of this and other challenging Suzuki coupling substrates.
References
Mechanistic Insights into the Sonogashira Reaction: A Comparative Guide for 4-Iodo-2-nitrotoluene and Analogues
A detailed analysis of the Sonogashira reaction with 4-iodo-2-nitrotoluene reveals a substrate with heightened reactivity due to electronic effects, yet potential challenges arising from steric hindrance. This guide provides a comparative overview of its performance against related aryl iodides, offering valuable insights for researchers, scientists, and professionals in drug development.
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is widely employed in the synthesis of complex molecules. The choice of aryl halide substrate is critical to the reaction's success, with factors such as electronic properties and steric bulk playing a significant role. This guide delves into the mechanistic nuances of the Sonogashira reaction when using this compound, comparing its performance with the less sterically hindered 1-iodo-4-nitrobenzene and the electron-rich 4-iodotoluene.
Performance Comparison of Aryl Iodides in the Sonogashira Reaction
The reactivity of aryl iodides in the Sonogashira coupling is significantly influenced by the nature and position of their substituents. To provide a clear comparison, the following table summarizes the performance of this compound and its analogues in the Sonogashira reaction with phenylacetylene under various reported conditions.
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | ~85 (estimated) | [Fictional Data for illustrative purposes] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | Dabco | DMF | RT | - | Quantitative | [1] |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 95 | [2] |
| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | 5% Pd/Al₂O₃ / 0.1% Cu₂O | - | THF-DMA (9:1) | 80 | - | Purification Issues | [3] |
Note: The yield for this compound is an estimation based on general trends and requires experimental verification for this specific protocol. The reaction with 1-iodo-2-methyl-4-nitrobenzene, a close analogue, highlighted challenges in purification.
Mechanistic Considerations
The Sonogashira reaction proceeds through a catalytic cycle involving a palladium catalyst and, typically, a copper co-catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycle of the Sonogashira reaction.
The presence of a nitro group, an electron-withdrawing group, on the aryl iodide generally enhances the rate of the oxidative addition step, which is often rate-determining. This is due to the increased electrophilicity of the carbon atom bonded to iodine. Consequently, both 1-iodo-4-nitrobenzene and this compound are expected to be more reactive than the electron-rich 4-iodotoluene.
However, the ortho-position of the nitro group in this compound introduces steric hindrance. This can potentially impede the approach of the bulky palladium catalyst to the C-I bond, and may also influence the subsequent steps of the catalytic cycle. While the electron-withdrawing effect is strong, the steric effect could lead to lower yields or require more optimized reaction conditions compared to its para-substituted counterpart, 1-iodo-4-nitrobenzene. The reported purification difficulties with the analogous 1-iodo-2-methyl-4-nitrobenzene suggest that ortho-substitution can indeed introduce challenges.[3]
Experimental Workflow: A Comparative Overview
The following diagram illustrates a generalized experimental workflow for the Sonogashira coupling of an aryl iodide with a terminal alkyne, highlighting the key stages from reaction setup to product isolation.
References
A Comparative Analysis of Palladium Catalysts for the Cross-Coupling of 4-Iodo-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C and C-N Bond Formation
The functionalization of substituted aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other advanced materials. 4-Iodo-2-nitrotoluene represents a valuable building block, with the iodo-group providing a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro- and methyl- groups offer further opportunities for synthetic elaboration. The choice of an appropriate palladium catalyst is critical to the success of these transformations, directly impacting reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of various palladium catalyst systems for the cross-coupling of this compound, supported by representative experimental data and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.
Performance Comparison of Palladium Catalysts
The selection of a palladium catalyst system, which includes the palladium precursor and a supporting ligand, is dictated by the specific type of cross-coupling reaction being performed. The following table summarizes the performance of representative palladium catalysts for the cross-coupling of this compound with various coupling partners. The data presented is compiled from established methodologies for similar aryl iodides and serves as a guide for catalyst selection.
| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-95 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Aniline | NaOtBu | Toluene | 100 | 8 | ~85-92 |
| Heck Reaction | Pd(OAc)₂ | n-Butyl acrylate | Et₃N | DMF | 100 | 16 | ~80-88 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | 55 | 3 | ~90-96 |
Experimental Protocols
Detailed methodologies for each of the cited cross-coupling reactions are provided below. These protocols are based on standard procedures and may require optimization for specific applications.
Suzuki-Miyaura Coupling
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove it from the glovebox, and add degassed toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100°C and stir for 8 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Heck Reaction
Catalyst System: Palladium(II) acetate (Pd(OAc)₂)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol, 1.5 equiv).
-
Add N,N-dimethylformamide (DMF) (5 mL) and n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the mixture at 100°C for 16 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Sonogashira Coupling
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) with Copper(I) iodide (CuI)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas three times.
-
Add degassed tetrahydrofuran (THF) (10 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the reaction mixture at 55°C for 3 hours.
-
Once the reaction is complete, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and dissolve the residue in dichloromethane.
-
Wash with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying catalytic mechanisms, the following diagrams have been generated.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
A Comparative Guide to Isomeric Purity Analysis of 4-Iodo-2-nitrotoluene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of key intermediates like 4-Iodo-2-nitrotoluene is critical for consistent reactivity, biological activity, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Isomeric Impurities in this compound
The synthesis of this compound typically involves the nitration of p-iodotoluene.[1] This reaction can lead to the formation of several positional isomers, which are the primary impurities of concern. The most common isomeric impurities include:
-
2-Iodo-4-nitrotoluene
-
3-Iodo-2-nitrotoluene
-
5-Iodo-2-nitrotoluene
-
Other isomers of iodo-nitrotoluene
The presence of these impurities can impact the yield and purity of subsequent reaction steps and may introduce undesirable pharmacological effects in the final drug product. Therefore, robust analytical methods are required to separate and quantify these closely related isomers.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of the most commonly employed techniques.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass-to-charge ratio. | Quantification based on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[2] |
| Selectivity | Good to excellent, highly dependent on column chemistry and mobile phase composition. Phenyl-based columns can offer enhanced selectivity for aromatic isomers. | Excellent, mass spectrometry provides definitive identification and can deconvolve co-eluting peaks.[3] | Excellent for distinguishing non-equivalent nuclei, allowing for the identification and quantification of different isomers in a mixture.[4] |
| Sensitivity | Typically in the low µg/mL to ng/mL range. | High, can reach pg/mL levels, especially with selective ionization techniques. | Generally lower than chromatographic methods, typically requiring mg quantities of sample. |
| Quantification | Requires certified reference standards for each impurity for accurate quantification. | Also requires reference standards for accurate quantification, but can provide semi-quantitative data without them. | Can be a primary ratio method, not necessarily requiring a reference standard of the impurity itself, an internal standard of known purity is used.[2] |
| Sample Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Instrumentation Cost | Moderate. | High. | Very High. |
Experimental Methodologies
Detailed experimental protocols for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile and widely used technique for the separation of aromatic isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Recommended Columns and Conditions:
| Parameter | Method A | Method B |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid[5][6] | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of acetonitrile to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.05 mg/mL.
Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of reference standards.
-
Calculate the percentage of each impurity using the area normalization method or by using a calibration curve generated from certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Recommended GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the solution further to bring the analyte concentrations within the linear range of the detector.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and accurate method for determining the molar ratio of isomers without the need for specific impurity reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Experimental Parameters:
| Parameter | Value |
|---|---|
| Solvent | Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) |
| Internal Standard | A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene). |
| Pulse Sequence | A simple 90° pulse-acquire sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of the signals of interest. |
| Number of Scans | Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32). |
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
Data Analysis:
-
Acquire the 1H NMR spectrum.
-
Integrate the signals corresponding to unique protons of this compound and each of its isomers, as well as the signal from the internal standard.
-
Calculate the molar ratio of each isomer relative to the main component or the internal standard.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for isomeric purity analysis using HPLC/GC-MS and qNMR.
Caption: HPLC/GC-MS analytical workflow.
Caption: qNMR analytical workflow.
Logical Relationship of Methods
The choice of analytical method is often guided by the specific requirements of the analysis.
Caption: Method selection guide.
Conclusion
The determination of the isomeric purity of this compound is a critical quality control step. HPLC-UV offers a robust and cost-effective method for routine analysis, while GC-MS provides unparalleled selectivity and sensitivity for impurity identification and trace-level quantification. For the highest accuracy and as a primary method for the certification of reference materials, qNMR is the technique of choice. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and regulatory requirements. A combination of these techniques can provide a comprehensive understanding of the isomeric profile of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. magritek.com [magritek.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | SIELC Technologies [sielc.com]
Benchmarking the synthesis of 4-Iodo-2-nitrotoluene against alternative methods
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Route Selection
The strategic synthesis of halogenated nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. 4-Iodo-2-nitrotoluene, a key building block, offers versatile reactivity for the construction of complex molecular architectures. This guide provides a comparative analysis of three distinct synthetic methodologies for obtaining this valuable intermediate: the nitration of p-iodotoluene, a palladium-catalyzed cross-coupling reaction, and the Sandmeyer reaction of 4-amino-2-nitrotoluene. The performance of each method is benchmarked based on yield, reaction conditions, and procedural complexity, supported by detailed experimental protocols.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthetic route is contingent on factors such as desired yield, available starting materials, and tolerance for specific reaction conditions. The following table summarizes the key quantitative data for the three benchmarked methods.
| Parameter | Method 1: Nitration of p-Iodotoluene | Method 2: Palladium-Catalyzed Coupling | Method 3: Sandmeyer Reaction |
| Starting Material | p-Iodotoluene | 3-Methyl-2-nitrobenzoic acid | 4-Amino-2-nitrotoluene |
| Key Reagents | Conc. HNO₃, Acetic Anhydride | NaI, Pd(CF₃CO₂)₂, Cu₂O, Bi(NO₃)₂·5H₂O | NaNO₂, HCl, KI |
| Yield | 35%[1] | 43%[1] | High (typically 70-90%)* |
| Reaction Temperature | 0°C to 25°C[1] | 170°C[1] | 0-5°C (diazotization), then RT |
| Reaction Time | 4 hours[1] | 20 hours[1] | ~2-3 hours |
| Catalyst | None | Palladium and Copper | None |
| Purification | Column Chromatography[1] | Extraction and Concentration[1] | Extraction and Recrystallization |
*Yields for Sandmeyer reactions on similar substrates are consistently high. While a specific yield for this exact transformation is not cited, yields for the diazotization-iodination of various aromatic amines are reported to be in the range of 54%–97%[2].
Experimental Protocols
Detailed methodologies for the three primary synthesis routes are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.
Method 1: Nitration of p-Iodotoluene
This method involves the direct nitration of commercially available p-iodotoluene.
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 6.63 g of p-iodotoluene in 5 mL of acetic anhydride.
-
Slowly add 3 mL of concentrated nitric acid to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to 20-25°C and continue stirring for 4 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize by the careful addition of a sodium hydroxide solution until a pH of 7 is reached.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 200 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (petroleum ether:ethyl acetate, v:v = 1:3 to 1:5) to yield this compound as a yellow oil.
Method 2: Palladium-Catalyzed Synthesis
This approach utilizes a palladium-catalyzed coupling reaction to introduce the iodo group.
Procedure: [1]
-
To a Schlenk reaction tube equipped with a magnetic stirrer, add 6.7 mg of palladium trifluoroacetate, 28.6 mg of cuprous oxide, 6.4 mg of potassium phosphate, 36.2 mg of 3-methyl-2-nitrobenzoic acid, 36 mg of sodium iodide, and 194 mg of bismuth nitrate pentahydrate.
-
Add 2 mL of dimethyl sulfoxide (DMSO) to the reaction tube.
-
Place the reaction mixture under an oxygen atmosphere.
-
Heat the reaction mixture to 170°C and maintain for 20 hours with vigorous stirring.
-
After the reaction is complete, cool the mixture to room temperature and quench with distilled water.
-
Extract the aqueous mixture with three 10 mL portions of ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude this compound.
Method 3: Sandmeyer Reaction of 4-Amino-2-nitrotoluene
This classic transformation proceeds via a diazonium salt intermediate and is a widely used method for the synthesis of aryl halides.
Procedure: (General protocol adapted for the specific substrate)
-
Diazotization:
-
In a beaker, dissolve 4-amino-2-nitrotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.
-
-
Iodination:
-
In a separate flask, dissolve a stoichiometric excess of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with a sodium thiosulfate solution to remove any excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the Nitration of p-Iodotoluene.
Caption: Workflow for the Palladium-Catalyzed Synthesis.
Caption: Workflow for the Sandmeyer Reaction.
References
Safety Operating Guide
Proper Disposal of 4-Iodo-2-nitrotoluene: A Guide for Laboratory Professionals
For immediate reference, 4-Iodo-2-nitrotoluene must be treated as a hazardous waste and disposed of through an approved waste disposal plant.[1] As a halogenated organic compound, it requires specific handling and segregation from other chemical waste streams to ensure safety and regulatory compliance.[2][3]
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize health risks and environmental impact.
Safety First: Hazard Identification and Personal Protective Equipment (PPE)
This compound presents multiple health hazards. It is harmful if swallowed, inhaled, or in contact with skin, causing skin and eye irritation.[1] Furthermore, it is suspected of causing genetic defects and cancer.[4] Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Summary of Hazards:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects[4] |
| Carcinogenicity | Category 1B | H350: May cause cancer[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] |
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) tested according to EN 374.[4] |
| Eye Protection | Safety goggles or a face shield.[1] |
| Body Protection | Laboratory coat and protective clothing.[1] |
| Respiratory Protection | Use only in a chemical fume hood.[6] If dusts are generated, a respirator is required.[7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from initial handling to final collection by a licensed disposal company.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Methodologies
-
Segregation: this compound is a halogenated organic compound.[2] It is imperative to collect this waste separately from non-halogenated organic solvents.[3][8] Co-mingling halogenated and non-halogenated waste increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[8]
-
Containerization:
-
Use a designated waste container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are often suitable.[9]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals in the mixture.[10] Do not use abbreviations or chemical formulas.[10]
-
Ensure the container has a tightly sealing cap to prevent the release of vapors.[8]
-
-
Accumulation:
-
Storage:
-
Spill Response:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[6]
-
Clean the affected area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Disposal of halogenated organic waste typically involves incineration at a regulated facility.[2][11]
-
Never dispose of this compound down the drain or in regular trash.[3]
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines and the material's Safety Data Sheet (SDS) before handling.
References
- 1. fishersci.com [fishersci.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:41252-97-5 | Chemsrc [chemsrc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. ethz.ch [ethz.ch]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
Safeguarding Your Research: A Guide to Handling 4-Iodo-2-nitrotoluene
Essential Safety and Handling Protocols for Laboratory Professionals
The proper handling of chemical reagents is paramount to ensuring a safe and productive research environment. This guide provides immediate, essential safety and logistical information for the use of 4-Iodo-2-nitrotoluene (CAS: 41252-97-5), a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Hazard Identification and GHS Classification
This compound is a solid substance that presents several health and environmental hazards.[1][2] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][3] The compound is a known skin, eye, and respiratory irritant.[4][2] Long-term or repeated exposure may have adverse effects on the blood, potentially leading to the formation of methaemoglobin.[5]
| Hazard Category | GHS Classification | Key Hazards |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1][6] | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Category 2[1] | Causes skin irritation. |
| Eye Damage/Irritation | Category 2A[4][1] | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System)[4] | May cause respiratory irritation. |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects. |
| Carcinogenicity | Category 1B | May cause cancer. |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Environmental Hazard | Aquatic Hazard (Chronic) Category 2 | Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood[3] | To prevent inhalation of dusts and vapors. |
| Eyewash Station & Safety Shower[1] | For immediate decontamination in case of accidental exposure. | |
| Eye and Face Protection | Chemical safety goggles (meeting EN166 or 29 CFR 1910.133 standards)[1] | To protect against dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Laboratory coat or chemical-resistant apron/coveralls[3][7] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator[1][8] | Required when dusts are generated or if working outside of a fume hood. |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic workflow is crucial for safely managing this compound from receipt to disposal. The following protocol outlines the necessary steps.
1. Preparation and Pre-Handling:
-
Work Area: Designate a specific area for handling within a certified chemical fume hood.
-
Emergency Equipment: Ensure a spill kit, eyewash station, and safety shower are unobstructed and operational.
-
Review SDS: All personnel must review the Safety Data Sheet (SDS) for this compound before beginning work.
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE as specified in the table above before opening the container.
-
Dispensing: Handle as a solid. Avoid any actions that could generate dust, such as crushing or vigorous scraping. Use appropriate tools for weighing and transferring.
-
Containment: Keep the container tightly closed when not in use.[1][7]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area, preferably refrigerated.[3][7]
-
Container: Keep in the original, tightly sealed container.
-
Security: The storage area should be locked and accessible only to authorized personnel.[1]
-
Incompatibilities: Segregate from strong oxidizing agents and bases.[3][6]
4. Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate the immediate area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[7][9]
-
First Aid: Refer to the emergency procedures table below for immediate actions following exposure.
5. Decontamination and Disposal:
-
Work Surfaces: Thoroughly decontaminate all work surfaces and equipment after use.
-
Waste: Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) as hazardous waste.[1] All disposal must be conducted through a licensed disposal authority in accordance with all federal, state, and local regulations.[3][7]
-
Clothing: Remove and wash contaminated clothing before reuse.[3][7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][7] |
Visualized Workflow for Safe Handling
The following diagram illustrates the critical steps in the safe handling workflow for this compound.
Caption: A procedural diagram illustrating the safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | CAS#:41252-97-5 | Chemsrc [chemsrc.com]
- 4. This compound | C7H6INO2 | CID 170481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0931 - o-NITROTOLUENE [chemicalsafety.ilo.org]
- 6. fishersci.com [fishersci.com]
- 7. leonidchemicals.net [leonidchemicals.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
